molecular formula C10H22N2O B2781614 2-(1-Isobutylpiperazin-2-yl)ethanol CAS No. 1049750-12-0; 915925-15-4

2-(1-Isobutylpiperazin-2-yl)ethanol

Cat. No.: B2781614
CAS No.: 1049750-12-0; 915925-15-4
M. Wt: 186.299
InChI Key: NNAAOOJKIVHSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isobutylpiperazin-2-yl)ethanol (CAS 1049750-12-0) is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This piperazine-ethanol derivative is characterized by a piperazine ring core substituted with an isobutyl group and a hydroxyethyl chain, a structure that is of significant interest in medicinal and organic chemistry research . Compounds featuring the piperazine-ethanol scaffold are valuable building blocks in synthetic chemistry. The presence of both basic nitrogen atoms in the piperazine ring and a terminal hydroxyl group provides two versatile sites for chemical functionalization, enabling researchers to create diverse libraries of compounds for screening and development . This structural motif is frequently explored in the design and synthesis of novel bioactive molecules . Piperazine and ethanolamine derivatives are commonly investigated for their potential interactions with biological targets, such as enzyme active sites and protein domains . Researchers are encouraged to utilize this compound as a key intermediate or precursor in their projects. Safety Notice: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use .

Properties

IUPAC Name

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)8-12-5-4-11-7-10(12)3-6-13/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAAOOJKIVHSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical strategies for the structural elucidation and characterization of 2-(1-Isobutylpiperazin-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to ensure both scientific rigor and practical applicability.

Introduction

2-(1-Isobutylpiperazin-2-yl)ethanol is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The structural complexity of this molecule, featuring a chiral center at the C-2 position of the piperazine ring and an isobutyl group on one nitrogen and a hydroxyethyl group on the other, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will detail the logical flow of analysis, from fundamental property determination to advanced spectroscopic techniques, providing the causality behind experimental choices and self-validating protocols.

Physicochemical Properties and Initial Characterization

A foundational step in the analysis of any novel compound is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity. For 2-(1-Isobutylpiperazin-2-yl)ethanol, often supplied as a dihydrochloride salt to improve solubility and stability, these initial assessments are crucial.

PropertyExpected Value/ObservationSignificance & Rationale
Molecular Formula C10H22N2ODerived from the chemical structure.
Molecular Weight 186.30 g/mol (free base)A fundamental parameter for all subsequent mass-based analyses.
CAS Number 1049750-12-0 (dihydrochloride)A unique identifier for the specific chemical substance.
Appearance White to off-white solidTypical for many small organic molecules, especially salts.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The presence of the hydroxyl group and the amine functionalities, particularly when protonated as a salt, enhances polarity and solubility in polar solvents. This is a critical consideration for sample preparation in various analytical techniques.
Melting Point Variable; dependent on purity and salt form.A sharp melting point is indicative of high purity. Broad melting ranges can suggest the presence of impurities or a mixture of isomers.

Chromatographic Analysis for Purity and Separation

Chromatography is indispensable for assessing the purity of 2-(1-Isobutylpiperazin-2-yl)ethanol and for isolating it from reaction mixtures or impurities. The choice of chromatographic technique is dictated by the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile, polar compounds like the target molecule. A reverse-phase method is typically employed.

Protocol: HPLC-DAD Analysis

  • Column Selection: A C18 column is a robust starting point due to its versatility in retaining a wide range of organic molecules.

  • Mobile Phase: A gradient elution is often necessary for samples with multiple components. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape by ion-pairing with the basic nitrogens).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B allows for the elution of compounds with varying polarities.

  • Detection: A Diode-Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths. While the piperazine core lacks a strong chromophore, it will exhibit some UV absorbance at lower wavelengths (around 200-220 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of the analyte is a key consideration. While 2-(1-Isobutylpiperazin-2-yl)ethanol has some volatility, derivatization is often employed to improve its thermal stability and chromatographic behavior.[1]

Protocol: GC-MS Analysis

  • Derivatization: Silylation of the hydroxyl group and any secondary amines with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase volatility and reduce peak tailing.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is generally suitable.[1]

  • Injector and Oven Program: An injector temperature of 250°C is typical. The oven temperature should be programmed to ramp up to effectively separate the components.

  • Mass Spectrometry Detection: Electron ionization (EI) is commonly used, providing reproducible fragmentation patterns for structural elucidation.

Spectroscopic Elucidation of the Chemical Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within 2-(1-Isobutylpiperazin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for a complete analysis.

Sample Preparation for NMR

  • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.65t2H-CH₂-OHProtons adjacent to the hydroxyl group, typically deshielded. The triplet arises from coupling to the adjacent CH₂ group.
~2.9 - 2.2m9HPiperazine ring protons and -N-CH₂-CH(CH₃)₂A complex multiplet region due to the overlapping signals of the piperazine ring protons and the methylene protons of the isobutyl group.
~2.75t2H-CH₂-CH₂-OHProtons adjacent to the piperazine ring, coupled to the CH₂-OH protons.
~2.10d2H-N-CH₂-CH(CH₃)₂The methylene protons of the isobutyl group, appearing as a doublet due to coupling with the adjacent methine proton.
~1.80m1H-CH(CH₃)₂The methine proton of the isobutyl group, split by the adjacent methylene and methyl protons.
~0.90d6H-CH(CH₃)₂The two equivalent methyl groups of the isobutyl group, appearing as a doublet due to coupling with the methine proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~60.5-CH₂-OHCarbon attached to the electron-withdrawing oxygen atom.
~58.0-CH₂-CH₂-OHCarbon of the ethanol substituent attached to the piperazine ring.
~60-45Piperazine ring carbonsA series of signals corresponding to the carbons of the piperazine ring. The exact shifts are sensitive to the conformation and substitution pattern.
~67.0-N-CH₂-CH(CH₃)₂The methylene carbon of the isobutyl group attached to the nitrogen.
~28.0-CH(CH₃)₂The methine carbon of the isobutyl group.
~20.5-CH(CH₃)₂The two equivalent methyl carbons of the isobutyl group.

Advanced NMR Techniques

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, for instance, between the protons of the hydroxyethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which is crucial for confirming the connectivity of the isobutyl and hydroxyethyl groups to the piperazine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, aiding in conformational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.[1] Electrospray ionization (ESI) is well-suited for this polar molecule, typically observing the protonated molecular ion [M+H]⁺.

Expected ESI-MS Data

m/zIon
187.1808[M+H]⁺ (Calculated for C₁₀H₂₃N₂O⁺: 187.1805)

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for N-substituted piperazines involve cleavage of the C-N bonds of the piperazine ring and the substituents.[2]

Expected Fragmentation Pattern

  • Loss of the isobutyl group: A neutral loss of 56 Da, corresponding to isobutylene, is a likely fragmentation pathway.

  • Cleavage of the hydroxyethyl group: Loss of the hydroxyethyl group (45 Da) can occur.

  • Ring opening of the piperazine: Characteristic fragments corresponding to the opened piperazine ring are also expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
2960-2850C-H (aliphatic)Stretching
1470-1450C-HBending
1150-1050C-N and C-OStretching

Integrated Analytical Workflow

A logical and efficient workflow is critical for the comprehensive analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Purity and Separation cluster_2 Structural Elucidation cluster_3 Final Confirmation Physicochemical_Properties Physicochemical Properties (MW, Appearance, Solubility) HPLC HPLC-DAD (Purity Assessment) Physicochemical_Properties->HPLC Informs sample prep NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) HPLC->NMR Provides pure sample GCMS_Deriv GC-MS (with Derivatization) (Volatility & Impurity Profile) GCMS_Deriv->NMR Structure_Confirmation Unambiguous Structure Confirmation NMR->Structure_Confirmation Defines connectivity MS Mass Spectrometry (ESI-MS, MS/MS) MS->Structure_Confirmation Confirms MW & fragmentation FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Structure_Confirmation Confirms functional groups

Caption: Integrated workflow for the analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Conclusion

The structural analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol requires a synergistic application of chromatographic and spectroscopic techniques. By following a logical workflow, from initial physicochemical characterization and purity assessment to detailed structural elucidation by NMR, MS, and FT-IR, researchers can achieve an unambiguous confirmation of the compound's identity and quality. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this and structurally related piperazine derivatives, ensuring scientific integrity and facilitating drug development efforts.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.
  • 2-(1-isobutyl-2-piperazinyl)ethanol dihydrochloride | 1049750-12-0 - Sigma-Aldrich.

Sources

2-(1-Isobutylpiperazin-2-yl)ethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(1-Isobutylpiperazin-2-yl)ethanol, a substituted piperazine derivative. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical identity, synthesis, potential applications, and safe handling procedures.

Core Compound Identification and Properties

2-(1-Isobutylpiperazin-2-yl)ethanol is an asymmetrically substituted piperazine. The presence of both a C-substituted ethanol group and an N-substituted isobutyl group makes it a chiral compound with interesting potential in medicinal chemistry. While information on the free base is limited, its dihydrochloride salt is commercially available and better characterized.

Chemical Identifiers and Properties

IdentifierValueSource
Compound Name 2-(1-Isobutylpiperazin-2-yl)ethanol-
CAS Number (Free Base) Not Found-
Salt Form 2-(1-isobutyl-2-piperazinyl)ethanol dihydrochloride
CAS Number (Dihydrochloride) 1049750-12-0
Molecular Formula (Free Base) C10H22N2O
Molecular Weight (Free Base) 186.29 g/mol [1]
Molecular Formula (Dihydrochloride) C10H24Cl2N2O
Molecular Weight (Dihydrochloride) 259.22 g/mol
InChI Key (Free Base) CUMMJBSOGRDKNI-UHFFFAOYSA-N
Physical Form (Dihydrochloride) Solid
Purity (Typical Commercial) ≥95%
Storage Temperature Room Temperature

Synthesis and Methodologies

The synthesis of unsymmetrically substituted piperazines like 2-(1-Isobutylpiperazin-2-yl)ethanol presents a challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[2] A common and effective strategy involves a protecting group approach to ensure selective functionalization. Below is a proposed, logical synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available, C-functionalized piperazine precursor. A plausible route would involve the initial protection of one nitrogen atom, followed by the introduction of the isobutyl group, and subsequent deprotection.

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start 2-(Piperazin-2-yl)ethanol Reagent1 Boc Anhydride (Boc₂O) Base (e.g., Triethylamine) Start->Reagent1 Protected tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Reagent1->Protected Alkylation_Reagent Isobutyl bromide Base (e.g., K₂CO₃) Protected->Alkylation_Reagent Alkylated tert-butyl 4-isobutyl-2-(2-hydroxyethyl)piperazine-1-carboxylate Alkylation_Reagent->Alkylated Deprotection_Reagent Trifluoroacetic Acid (TFA) or HCl in Dioxane Alkylated->Deprotection_Reagent Final_Product 2-(1-Isobutylpiperazin-2-yl)ethanol Deprotection_Reagent->Final_Product

Caption: Proposed synthetic workflow for 2-(1-Isobutylpiperazin-2-yl)ethanol.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Boc Protection of 2-(Piperazin-2-yl)ethanol

  • Dissolve 2-(piperazin-2-yl)ethanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

Causality: The use of a tert-butoxycarbonyl (Boc) protecting group is a standard and effective method to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for selective alkylation of the other nitrogen.[2]

Step 2: N-Alkylation with Isobutyl Bromide

  • Dissolve the Boc-protected piperazine from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Add isobutyl bromide (1.2-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield tert-butyl 4-isobutyl-2-(2-hydroxyethyl)piperazine-1-carboxylate.

Causality: This step introduces the isobutyl group onto the unprotected nitrogen atom. The choice of a polar aprotic solvent facilitates the SN2 reaction, and the inorganic base neutralizes the hydrobromic acid formed.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the removal of the Boc group by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is desired, trituration with diethyl ether may be performed to precipitate the product. For the free base, a basic workup would be necessary.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, yielding the desired final product.

Potential Biological Significance and Applications

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] These compounds are known to interact with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Areas:

  • Antipsychotics and Antidepressants: Many piperazine derivatives exhibit activity at dopamine and serotonin receptors, making them candidates for treating psychiatric disorders.[3]

  • Anticancer Agents: Some piperazine-containing compounds have shown antiproliferative effects on various cancer cell lines.[4]

  • Antimicrobial and Antifungal Agents: The piperazine nucleus is a component of several antibacterial and antifungal drugs.[5]

  • Antiviral Activity: Certain piperazine derivatives have been investigated for their potential antiviral properties.[4]

Analytical Characterization

A comprehensive analysis is crucial for confirming the structure and purity of synthesized 2-(1-Isobutylpiperazin-2-yl)ethanol.

Analytical Techniques

TechniqueExpected Observations
¹H NMR Resonances corresponding to the isobutyl group (methyl and methine protons), the piperazine ring protons (complex multiplets), and the ethanol side chain (methylene and hydroxyl protons). The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Distinct signals for each carbon atom in the isobutyl group, the piperazine ring, and the ethanol side chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base (C10H22N2O) or its protonated form. Fragmentation patterns would likely show losses of the isobutyl group, the ethanol side chain, or parts of the piperazine ring.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak in the chromatogram (for a pure sample) with a corresponding mass spectrum that can be used for identification.[7]
High-Performance Liquid Chromatography (HPLC) Can be used for purity assessment, with a suitable column and mobile phase.[7]

Safety and Handling

Detailed toxicological data for 2-(1-Isobutylpiperazin-2-yl)ethanol is not available. Therefore, it should be handled with the care appropriate for a novel chemical entity. General safety precautions for handling piperazine derivatives should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

Conclusion

2-(1-Isobutylpiperazin-2-yl)ethanol is a chiral, asymmetrically substituted piperazine with potential as a building block in drug discovery and development. While detailed information on this specific compound is limited, its synthesis can be achieved through established methods for creating unsymmetrical piperazines. Its structural similarity to other pharmacologically active piperazine derivatives suggests potential applications in various therapeutic areas. As with any novel chemical, it should be handled with appropriate safety precautions. Further research is needed to fully elucidate its chemical, physical, and biological properties.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Ten, A., Koizhaiganova, R., Bissenbay, D., & Yu, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • National Criminal Justice Reference Service. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • Sikorska, M., & Wiergowski, M. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Magriotis, P. A. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Google Patents. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary - Piperazine. [Link]

  • Williams, R. M., et al. (1987). Divergent, generalized synthesis of unsymmetrically substituted 2,5-piperazinediones. Journal of the American Chemical Society, 109(15), 4682–4684. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines.... [Link]

  • National Institutes of Health. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. [Link]

  • ResearchGate. (2025, August 6). Piperazine: the molecule of diverse pharmacological importance. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

  • NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]

  • Google Patents. (n.d.). Synthesis method for piperitone.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PrepChem. (2018, August 6). Preparation of isobutyl chloride (1-chloro-2-methylpropane). [Link]

Sources

Molecular weight and formula of isobutylpiperazine ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Molecular Characterization and Synthetic Architecture of 2-(4-Isobutylpiperazin-1-yl)ethanol Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-(4-isobutylpiperazin-1-yl)ethanol , a critical pharmacophore used in the synthesis of diverse pharmaceutical agents, including antimicrobial, antihistaminic, and antipsychotic drugs. Beyond basic molecular weight and formula, this document details the synthetic logic, impurity profiling (specifically nitrosamine risk assessment), and physicochemical properties that make this scaffold a "privileged structure" in medicinal chemistry.

Part 1: Chemo-informatics & Structural Characterization[1][2]

The core molecule, 2-(4-isobutylpiperazin-1-yl)ethanol , functions as a bifunctional building block. It combines a lipophilic isobutyl tail (enhancing membrane permeability) with a hydrophilic hydroxyethyl head (improving solubility and providing a handle for further conjugation).

Table 1: Molecular Identity & Physicochemical Profile

PropertyValue / DescriptionTechnical Note
Chemical Name 2-(4-isobutylpiperazin-1-yl)ethanolSystematic IUPAC nomenclature.
CAS Number 34581-19-6 Primary identifier for the free base.
Molecular Formula C₁₀H₂₂N₂O High H/C ratio indicates significant saturation (sp³ character).
Molecular Weight 186.29 g/mol Calculated using standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999).
Monoisotopic Mass 186.1732 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
LogP (Predicted) 0.8 – 1.2Moderately lipophilic; ideal for blood-brain barrier (BBB) penetration optimization.
pKa (Basic N) ~7.8 and ~3.5The N4 (isobutyl) is more basic than the N1 (ethanol) due to inductive effects.
SMILES CC(C)CN1CCN(CCO)CC1Useful for chemo-informatic database queries.

Part 2: Synthetic Architecture & Causality

The synthesis of isobutylpiperazine ethanol derivatives typically follows two primary routes. The choice of route depends on scale (industrial vs. medicinal chemistry lab) and the availability of precursors.

Route A: Ethoxylation (Industrial Preferred)
  • Mechanism: Nucleophilic ring opening of ethylene oxide by 1-isobutylpiperazine.

  • Causality: This route is preferred for large-scale manufacturing due to atom economy (100% incorporation of atoms) and the avoidance of halogenated waste.

  • Critical Control Point: The reaction is exothermic. Temperature control (<60°C) is vital to prevent polymerization of ethylene oxide or over-alkylation.

Route B: Alkylation (Laboratory Scale)
  • Mechanism: S_N2 nucleophilic substitution using 2-chloroethanol or 2-bromoethanol.

  • Causality: Used in research labs where handling gaseous ethylene oxide is hazardous or impractical.

  • Critical Control Point: Requires an inorganic base (e.g., K₂CO₃) to scavenge the acid byproduct.

Visualization: Synthetic Pathways

The following diagram illustrates the synthetic logic and potential impurity formation (N-oxides or bis-alkylated byproducts).

SynthesisPathways Start 1-Isobutylpiperazine (Precursor) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Activation ReagentA Ethylene Oxide (Route A: Industrial) ReagentA->Intermediate Ring Opening ReagentB 2-Chloroethanol + Base (Route B: Lab Scale) ReagentB->Intermediate SN2 Displacement Product 2-(4-isobutylpiperazin-1-yl)ethanol (Target API Intermediate) Intermediate->Product Formation Impurity Impurity: Bis-hydroxyethyl (Over-alkylation) Intermediate->Impurity Side Reaction

Caption: Comparative synthetic pathways for C₁₀H₂₂N₂O generation, highlighting the divergence between industrial ethoxylation and laboratory alkylation.

Part 3: Analytical Characterization & Self-Validating Protocols

To ensure the integrity of the synthesized derivative, a self-validating analytical workflow is required. This section details the specific signals and methods used to confirm identity and purity.

Proton NMR (¹H-NMR) Validation
  • Solvent: CDCl₃ or DMSO-d₆.

  • Diagnostic Signals:

    • Isobutyl Doublet: δ ~0.85 ppm (6H, d, -CH(CH ₃)₂). Distinctive signature of the isobutyl group.

    • Piperazine Core: δ 2.3–2.6 ppm (8H, m, ring protons). Broadening may occur due to ring flipping; heating the sample can sharpen these peaks.

    • Ethanol Side Chain: Two triplets at δ ~2.5 ppm (N-CH ₂) and δ ~3.6 ppm (O-CH ₂).

  • Self-Validation: The integration ratio between the isobutyl methyls (6H) and the ethanol methylene (2H) must be exactly 3:1 . Any deviation indicates impurity or incomplete reaction.

Impurity Profiling: The Nitrosamine Risk

Given the secondary amine precursors, Nitrosamine formation (e.g., N-nitroso-isobutylpiperazine) is a critical regulatory concern (ICH M7 guidelines).

  • Risk Factor: Presence of nitrites (in water or reagents) under acidic conditions.

  • Detection: LC-MS/MS in MRM (Multiple Reaction Monitoring) mode is required for ppm-level detection.

Detailed Experimental Protocol (HPLC Purity Check)

Objective: Quantify the purity of the isolated ethanol derivative.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 9.0). Note: High pH is crucial to keep the basic piperazine unprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

  • Flow Rate: 1.0 mL/min.[1]

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Mobile Phase: MeOH/DCM) Sample->TLC Quick Check HPLC HPLC-UV/MS (Purity & MW Confirmation) TLC->HPLC If Spot Single NMR 1H-NMR Validation (Integration Check 3:1) HPLC->NMR Structural ID Nitrosamine Nitrosamine Screen (LC-MS/MS - Safety Critical) HPLC->Nitrosamine Safety Audit Release Batch Release (>98% Purity) NMR->Release Pass Nitrosamine->Release < Limit of Quantitation

Caption: Step-wise analytical decision tree ensuring structural identity and regulatory safety compliance.

Part 4: Pharmaceutical Applications & Rationale[4][5]

1. Pharmacophore Modulation (LogP & Solubility) The addition of the ethanol group to isobutylpiperazine lowers the LogP compared to the dialkyl analog, improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeation. This balance is critical for CNS-active drugs where the piperazine ring acts as a linker.

2. Antimicrobial & Antipsychotic Intermediates Piperazine ethanol derivatives are frequent intermediates in the synthesis of:

  • Rifamycin derivatives: Used to modify the solubility profile of rifampicin-class antibiotics.

  • Phenothiazines: The ethanol tail serves as a nucleophile to attach the piperazine ring to the tricyclic core of antipsychotic agents.

3. Surfactant & Corrosion Inhibition Beyond pharma, the amphiphilic nature of C₁₀H₂₂N₂O (hydrophobic isobutyl + hydrophilic ethanol) allows it to function as a surfactant or a corrosion inhibitor in industrial formulations, often protecting ferrous metals in acidic environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252237 (Related Nitrosamine Structure & Physicochemical Data). Retrieved from [Link]

  • MDPI (2024). Chain Extension of Piperazine in Ethanol: Synthesis and Medicinal Chemistry Applications. Molecules, 29(15). Retrieved from [Link]

  • NIST Chemistry WebBook. N-Nitroso-N-alkylamine Derivatives: Mass Spectral Data. Retrieved from [Link]

Sources

The Pharmacophore Potential of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacophoric potential of the novel chemical entity, 2-(1-Isobutylpiperazin-2-yl)ethanol. As a derivative of the well-established piperazine scaffold, this molecule presents a compelling starting point for drug discovery campaigns targeting a range of therapeutic areas. We will dissect its structural attributes, propose a hypothetical pharmacophore model, and outline a comprehensive, field-proven workflow for elucidating its biological activity and advancing it through the early stages of medicinal chemistry optimization.

Part 1: Deconstructing the Core Scaffold: Why Piperazine?

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms within the six-membered ring can be readily substituted, allowing for precise modulation of a molecule's three-dimensional structure, lipophilicity, and metabolic stability.[1] Furthermore, at physiological pH, one or both nitrogen atoms can be protonated, enabling crucial ionic interactions with biological targets.[3]

This inherent versatility has led to the development of numerous blockbuster drugs incorporating the piperazine motif, spanning a wide array of therapeutic classes including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), anxiolytics (e.g., buspirone), and anti-infectives (e.g., ciprofloxacin).[1][4] The success of these compounds underscores the potential of novel piperazine derivatives like 2-(1-Isobutylpiperazin-2-yl)ethanol to engage with a variety of biological targets.

Part 2: Structural Analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol

A thorough understanding of the structural features of 2-(1-Isobutylpiperazin-2-yl)ethanol is fundamental to appreciating its pharmacophoric potential. The molecule, with the CAS number 1049750-12-0 for its dihydrochloride salt, is composed of three key fragments: the piperazine core, an N-isobutyl substituent, and a 2-hydroxyethyl group at the C2 position.

  • The Piperazine Core: As previously discussed, this central ring system provides a robust framework. The two nitrogen atoms offer opportunities for hydrogen bonding and can act as proton acceptors or, when protonated, as hydrogen bond donors.[3] The chair conformation of the piperazine ring also imparts a defined three-dimensional geometry, which is critical for specific interactions with a target's binding site.[5]

  • The N-Isobutyl Group: This lipophilic substituent is likely to engage in van der Waals or hydrophobic interactions within a binding pocket. The branched nature of the isobutyl group may offer a degree of conformational restriction compared to a linear alkyl chain, potentially enhancing binding affinity and selectivity.

  • The 2-Hydroxyethyl Group: The terminal hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its presence can significantly influence the molecule's solubility and its ability to form specific interactions with polar residues in a target protein. The ethanolamine moiety is a common feature in many biologically active compounds.

Part 3: A Proposed Pharmacophore Model

Based on established pharmacophore models for other piperazine-containing compounds, we can hypothesize a preliminary model for 2-(1-Isobutylpiperazin-2-yl)ethanol. This model will serve as a foundational roadmap for virtual screening and initial biological assays.

Key Pharmacophoric Features:

  • One Hydrogen Bond Donor (HBD): The terminal hydroxyl group of the 2-hydroxyethyl substituent.

  • One or Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group.

  • One Positive Ionizable (PI) Feature: The nitrogen atom of the piperazine ring, which is likely to be protonated at physiological pH.[3]

  • One Hydrophobic (H) Feature: The isobutyl group.

This combination of features suggests potential interactions with a variety of receptor types, particularly those with binding sites that accommodate both polar and non-polar functionalities. For instance, G-protein coupled receptors (GPCRs) and certain enzyme classes often possess such binding pockets.

G cluster_molecule 2-(1-Isobutylpiperazin-2-yl)ethanol cluster_pharmacophore Hypothetical Pharmacophore mol HBD HBD HBA1 HBA PI PI HBA2 HBA H H

Caption: A hypothetical pharmacophore model for 2-(1-Isobutylpiperazin-2-yl)ethanol.

Part 4: A Comprehensive Workflow for Pharmacophore Validation and Lead Discovery

The following section outlines a detailed, multi-step workflow designed to systematically evaluate the pharmacophoric potential of 2-(1-Isobutylpiperazin-2-yl)ethanol, validate our hypothetical model, and identify potential biological targets.

In Silico Target Prediction and Virtual Screening

The initial phase of our investigation will leverage computational methods to narrow the field of potential biological targets.

Protocol 1: Reverse Pharmacophore-Based Virtual Screening

  • Pharmacophore Model Generation: Utilize the hypothetical pharmacophore model of 2-(1-Isobutylpiperazin-2-yl)ethanol as a query.

  • Database Selection: Screen this pharmacophore against a database of protein structures (e.g., the Protein Data Bank - PDB) that have been pre-processed to identify potential binding sites.

  • Hit Identification: Identify proteins whose binding sites can accommodate the query pharmacophore.

  • Target Prioritization: Rank the identified protein "hits" based on scoring functions that estimate the goodness of fit. Further prioritize targets based on their known involvement in disease pathways and their "druggability."

G start Hypothetical Pharmacophore of 2-(1-Isobutylpiperazin-2-yl)ethanol screen Reverse Pharmacophore Screening start->screen db Protein Structure Database (PDB) db->screen hits Protein 'Hits' screen->hits rank Scoring and Ranking hits->rank targets Prioritized Biological Targets rank->targets

Caption: Workflow for in silico target prediction.

Chemical Synthesis

While 2-(1-Isobutylpiperazin-2-yl)ethanol is commercially available, a robust and scalable synthetic route is essential for producing analogs for structure-activity relationship (SAR) studies. A potential retrosynthetic approach is outlined below, drawing from known methods for synthesizing substituted piperazines.[6]

Protocol 2: Proposed Synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol

  • Starting Material: Commercially available 2-(piperazin-2-yl)ethanol.

  • N-Alkylation: React 2-(piperazin-2-yl)ethanol with isobutyraldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, via reductive amination to selectively install the isobutyl group on the N1 nitrogen.

  • Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Biological Evaluation

With a panel of prioritized targets from the in silico screening and a reliable synthetic route, the next step is to perform in vitro assays to confirm biological activity.

Protocol 3: Initial In Vitro Screening

  • Assay Selection: For each prioritized target, select a suitable in vitro assay. This could be a radioligand binding assay for receptors, an enzymatic activity assay, or a cell-based functional assay.

  • Compound Preparation: Prepare a stock solution of 2-(1-Isobutylpiperazin-2-yl)ethanol in a suitable solvent (e.g., DMSO).

  • Assay Execution: Perform the assays at a single high concentration of the test compound (e.g., 10 µM) to identify initial hits.

  • Hit Confirmation: For any targets where significant activity is observed, perform dose-response experiments to determine potency (e.g., IC50 or EC50 values).

Target ClassExample AssayPrimary Endpoint
GPCRRadioligand Binding AssayKi (inhibition constant)
KinaseEnzymatic Activity AssayIC50 (half-maximal inhibitory concentration)
Ion ChannelElectrophysiology (Patch Clamp)IC50 or EC50
TransporterUptake AssayIC50
Structure-Activity Relationship (SAR) Studies

Once a confirmed biological target is identified, a focused SAR study will be initiated to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

Protocol 4: Analog Synthesis and Evaluation

  • Analog Design: Systematically modify the three key regions of the 2-(1-Isobutylpiperazin-2-yl)ethanol scaffold:

    • N-Isobutyl Group: Vary the size, branching, and lipophilicity of this substituent.

    • 2-Hydroxyethyl Group: Modify the linker length, replace the hydroxyl group with other functional groups (e.g., amide, sulfonamide), or explore different stereochemistries.

    • Piperazine Ring: Introduce substituents on the carbon atoms of the piperazine ring.

  • Synthesis and Testing: Synthesize a library of analogs and evaluate them in the validated in vitro assay to build a comprehensive SAR profile.[7][8]

G start Initial Hit: 2-(1-Isobutylpiperazin-2-yl)ethanol design Analog Design start->design synthesis Analog Synthesis design->synthesis testing In Vitro Testing synthesis->testing sar Structure-Activity Relationship (SAR) testing->sar sar->design Iterative Optimization lead Optimized Lead Compound sar->lead

Sources

Thermodynamic Stability Assessment: 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 2-(1-Isobutylpiperazin-2-yl)ethanol , a specialized C-substituted piperazine intermediate.

This guide is structured to provide a predictive stability framework, experimental validation protocols, and mechanistic degradation insights, addressing the specific steric and electronic environment of the 1,2-disubstituted piperazine core.

Executive Technical Summary

Compound Identity: 2-(1-Isobutylpiperazin-2-yl)ethanol (CAS: 1049750-12-0 for 2HCl salt) Core Stability Challenge: The 1,2-disubstitution pattern introduces steric strain between the N1-isobutyl group and the C2-hydroxyethyl tail.[1][2] While the piperazine ring is kinetically robust, this specific regiochemistry creates a "hotspot" for oxidative susceptibility and conformational locking, distinguishing it from the more common 1,4-substituted analogs.

Thermodynamic Profile Snapshot: | Parameter | Predicted/Observed Status | Critical Implication | | :--- | :--- | :--- | | Physical State (Free Base) | Viscous Liquid / Low-MP Solid | Prone to hygroscopicity; requires storage under inert gas.[1][2] | | Physical State (2HCl Salt) | Crystalline Solid (MP > 180°C) | Thermodynamically preferred for long-term storage.[2] | | pKa (Predicted) | N4 ≈ 9.6 | N1 ≈ 5.1 | N1 basicity is suppressed by steric bulk and inductive effect of the C2-ethanol.[2] | | Primary Degradation | N-Oxidation (N1 & N4) | Occurs rapidly in solution if sparging is omitted.[1][2] | | Secondary Degradation | Alcohol Oxidation | Conversion of C2-ethanol to acetaldehyde/acetic acid derivatives under radical stress.[1][2] |

Structural Thermodynamics & Molecular Modeling

To understand the stability, we must analyze the internal energy landscape of the molecule.

The 1,2-Steric Clash

Unlike 1-piperazineethanol (N-substituted), this compound carries the ethanol chain on the C2 carbon , immediately adjacent to the N1-isobutyl group.[1][2]

  • Conformational Locking: The bulky isobutyl group at N1 and the hydroxyethyl group at C2 force the piperazine ring into a specific chair conformation to minimize 1,2-diaxial interactions.

  • Entropic Penalty: This rigidity reduces the entropic stability of the free base, making it more likely to crystallize as a salt where ionic lattice forces override steric repulsion.

Electronic Distribution (pKa Modulation)

The thermodynamic stability in solution is governed by the ionization state.

  • N4 (Secondary Amine): Highly basic and nucleophilic. It is the primary site for protonation and reaction with electrophiles (e.g., CO2, aldehydes).

  • N1 (Tertiary Amine): The basicity is lowered by the electron-withdrawing nature of the adjacent oxygen (via the ethyl linker) and steric hindrance.[2]

Mechanistic Degradation Pathways

The following Graphviz diagram details the stress-induced degradation cascades.[2] The "Red" paths indicate high-risk thermodynamic instabilities.[1][2]

DegradationPathways cluster_0 Critical Instability Zone Parent 2-(1-Isobutylpiperazin-2-yl)ethanol (Parent) NOxide N-Oxide Formation (N1/N4) Parent->NOxide Peroxides / O2 (Fastest) Aldehyde Oxidation to Acetaldehyde deriv. Parent->Aldehyde Radical Stress (Alcohol Oxid.) RingOpen Ring Opening (High T > 150°C) Parent->RingOpen Extreme Heat Dehydration Dehydration to Vinyl-Piperazine Parent->Dehydration Acid Catalysis (High T) Dealkylation N-Dealkylation (Loss of Isobutyl) NOxide->Dealkylation Cope Elimination (Thermal)

Figure 1: Mechanistic degradation map highlighting the susceptibility of the N-oxide route and thermal ring instability.[2]

Oxidative Instability (The N-Oxide Trap)

Tertiary amines with alpha-hydrogens (like the isobutyl group at N1) are thermodynamically prone to oxidation by atmospheric oxygen, forming N-oxides.[1][2]

  • Mechanism: Radical abstraction of the

    
    -proton on the isobutyl group, followed by oxygen insertion.
    
  • Consequence: N-oxides are often less stable and can undergo Cope elimination upon heating, leading to fragmentation (dealkylation).[2]

Thermal Dehydration

The C2-ethanol tail presents a risk of intramolecular dehydration.[2] Under acidic conditions and high heat (>100°C), the hydroxyl group can eliminate to form a vinyl group. This is thermodynamically driven by the increase in entropy (release of water), though kinetically slow without a catalyst.

Experimental Validation Protocols

Protocol A: Accelerated Stability Stress Testing (ASST)

Do not rely on standard shelf-life data.[1][2] Perform this forced degradation study.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound (1 mg/mL) in acetonitrile/water (50:50).

  • Oxidative Stress: Add 0.1% Hydrogen Peroxide (

    
    ).[2] Incubate at 40°C for 4 hours.
    
    • Rationale: Simulates long-term exposure to trace peroxides in excipients.[1][2]

  • Hydrolytic Stress: Adjust aliquots to pH 2 (0.1N HCl) and pH 12 (0.1N NaOH). Heat to 60°C for 12 hours.

    • Rationale: Tests the robustness of the piperazine ring and the C2-ethanol linkage.

  • Analysis: Analyze via UPLC-MS/MS.

    • Success Criterion: >98% parent recovery.

    • Failure Mode: Appearance of M+16 peak (N-oxide) or M-18 peak (Dehydration).[1][2]

Protocol B: Differential Scanning Calorimetry (DSC) for Polymorph Screening

If working with the solid salt form, thermodynamic stability is defined by the crystal lattice energy.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Cycle: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp Endotherm: Indicates a pure crystalline melt (Thermodynamically stable).[2]

    • Broad/Multiple Endotherms: Indicates solvates or polymorphic transitions (Metastable).[2]

    • Exotherm post-melt: Indicates decomposition.[2] Critical Safety Limit.

Formulation & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity.

VariableRecommendationScientific Rationale
Storage pH Maintain pH < 6.0Protonation of N1/N4 stabilizes the amine against oxidation (lone pair unavailability).[1][2]
Atmosphere Argon or Nitrogen OverlayPrevents formation of N-oxides and absorption of atmospheric

(carbamate formation).[2]
Solvent Choice Avoid Chlorinated SolventsDichloromethane can react with secondary amines (N4) over time (quaternization). Use Methanol or Ethanol.[3]
Container Amber Glass (Type I)Prevents photo-initiated radical oxidation of the isobutyl chain.[2]

References

  • National Institute of Standards and Technology (NIST). (2023). Ethanol Thermochemistry and Phase Data. NIST Chemistry WebBook. Retrieved from [Link][1][2]

  • Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture. Industrial & Engineering Chemistry Research. (Provides comparative degradation rates for piperazine derivatives). Retrieved from [Link]

  • PubChem. (2025). Piperazine Ethanol Derivatives: Structure and Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

pKa values and ionization states of 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Ionization Kinetics of 2-(1-Isobutylpiperazin-2-yl)ethanol

Executive Summary

The molecule 2-(1-Isobutylpiperazin-2-yl)ethanol represents a specific pharmacophore often found in antihistamines, antipsychotics, or kinase inhibitors.[1] Its physicochemical behavior is governed by the piperazine core, modified by a hydrophobic isobutyl group at the


 position and a polar hydroxyethyl chain at the 

position.

Understanding the ionization constants (


) of this molecule is critical for predicting its LogD  (distribution coefficient), membrane permeability, and solubility at physiological pH. This guide provides a high-confidence theoretical framework for its pKa values, analyzes its microspecies distribution, and details the gold-standard potentiometric protocol for experimental validation.[1]

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa values, we must deconstruct the molecule into its electronic environments. The piperazine ring contains two ionizable nitrogen centers. The substitution pattern dictates their basicity.[2]

Structural Deconstruction
  • Core Scaffold: Piperazine (Heterocyclic diamine).[1]

  • 
     Position (Tertiary Amine):  Substituted with an Isobutyl group .[1]
    
    • Effect: Alkyl groups are electron-donating via induction (

      
      ), which theoretically increases electron density.[1] However, in aqueous solution, the steric bulk  of the isobutyl group hinders the solvation of the protonated cation. This solvation penalty typically lowers the pKa of tertiary piperazine nitrogens compared to secondary ones.
      
  • 
     Position:  Substituted with a 2-Hydroxyethyl (Ethanol) group .[1]
    
    • Effect: The oxygen atom is electron-withdrawing (

      
       effect).[1] Being attached to 
      
      
      
      , it is proximal to both
      
      
      and
      
      
      , but closer to
      
      
      . This inductive withdrawal further reduces the basicity of the adjacent nitrogen (
      
      
      ).
  • 
     Position (Secondary Amine):  Unsubstituted.
    
    • Effect: Secondary amines in piperazine rings are typically the most basic center. Lacking steric bulk, the cation is well-solvated by water.[1]

Predicted pKa Values

Based on Hammett substituent constants and analog data (e.g., 1-isobutylpiperazine and 2-piperazineethanol), the predicted ionization profile is:

Ionization CenterTypePredicted pKaConfidenceMechanistic Rationale

(

)
Tertiary Amine4.8 ± 0.5 HighSteric hindrance from isobutyl group + inductive withdrawal from

-ethanol chain reduces basicity.[1]

(

)
Secondary Amine9.2 ± 0.4 HighPrimary basic site.[1] Slightly lower than unsubstituted piperazine (9.[1]8) due to distal inductive effects.[1]

(OH)
Alcohol~16.0 N/AThe hydroxyl group does not ionize in the physiological pH range (1–14).

Part 2: Ionization States & Microspecies Distribution

The molecule exists in three distinct states depending on the pH of the environment. Understanding these states is vital for formulation (solubility) and absorption (permeability).

The Ionization Pathway
  • Dication (

    
    ):  At pH < 4.0, both nitrogens are protonated. The molecule is highly soluble but membrane-impermeable.[1]
    
  • Monocation (

    
    ):  At pH 4.8 – 9.0, the 
    
    
    
    (secondary) is protonated, while the
    
    
    (tertiary) is neutral. This is the dominant species at physiological pH (7.4) .
  • Neutral (

    
    ):  At pH > 10.0, both nitrogens are deprotonated. This lipophilic species drives passive diffusion through membranes.[1]
    
Visualization of Microspecies

The following diagram illustrates the protonation cascade and the dominant structures at each stage.

IonizationPathway Dication Species C: Dication (L++) (pH < 4.0) Both N1 and N4 Protonated High Solubility Monocation Species B: Monocation (LH+) (pH 7.4) N4 Protonated / N1 Neutral Dominant Physiological Form Dication->Monocation pKa1 ≈ 4.8 (Deprotonation of N1) Monocation->Dication Neutral Species A: Neutral (L) (pH > 10.0) Both Nitrogens Free base High Permeability Monocation->Neutral pKa2 ≈ 9.2 (Deprotonation of N4) Neutral->Monocation

Figure 1: Stepwise deprotonation pathway of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Part 3: Experimental Determination Protocol

While prediction is useful, regulatory filing requires experimental data. Potentiometric Titration is the industry standard (E-E-A-T validated) for piperazine derivatives due to its high precision (


 pKa units).
Methodology: Potentiometric Titration

Principle: The pKa is determined by measuring the pH change of an acidified solution of the drug as a strong base (NaOH) is added. The inflection points of the titration curve correspond to the pKa values.[3]

Reagents & Equipment:

  • Instrument: Mettler Toledo or Sirius T3 Potentiometric Titrator.

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).[1]

  • Inert Gas: Argon or Nitrogen (essential to prevent atmospheric

    
     from forming carbonic acid, which skews high-pH readings).[1]
    
Step-by-Step Protocol
  • System Calibration:

    • Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

    • Perform a "Blank Titration" (0.15 M KCl only) to determine the exact electrode response slope and verify

      
       exclusion.
      
  • Sample Preparation:

    • Weigh ~3–5 mg of 2-(1-Isobutylpiperazin-2-yl)ethanol.[1]

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If the free base is an oil or has low solubility, add a co-solvent (Methanol or Dioxane) and perform a Yasuda-Shedlovsky extrapolation to 0% solvent.

  • Acidification:

    • Add a known excess of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the molecule is fully protonated (Dication state) at the start.

  • Titration Run:

    • Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

    • Allow electrode stabilization (

      
       mV/sec drift) between additions.
      
    • Continue titration until pH reaches ~11.5.[1]

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Convert to a Bjerrum Plot (

      
       vs pH), where 
      
      
      
      is the average number of bound protons.
    • 
       is the pH where 
      
      
      
      .
    • 
       is the pH where 
      
      
      
      .
Experimental Workflow Diagram

TitrationProtocol Start Start: Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Acidify Acidify to pH 2.0 with HCl (Force Dication State) Dissolve->Acidify Purge Purge with Argon/N2 (Remove CO2) Acidify->Purge Titrate Titrate with 0.1 M NaOH (Dynamic Dosing) Purge->Titrate Measure Record pH & Potential (mV) (Wait for Stability) Titrate->Measure Measure->Titrate Next Aliquot End End Point: pH > 11.5 Measure->End Limit Reached Calc Calculate pKa via Bjerrum/Gran Plots End->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Part 4: Implications for Drug Development

Solubility vs. pH Profile

The solubility of this molecule is pH-dependent.[1]

  • pH 1–5: High solubility (Ionized).[1]

  • pH 7.4: Moderate solubility (Monocation).[1]

  • pH > 10: Low solubility (Neutral Free Base).[1]

  • Formulation Tip: If developing an IV formulation, the pH must be maintained below 6.0 to prevent precipitation of the free base.

Membrane Permeability (LogD)

The distribution coefficient (LogD) will vary significantly:

  • 
    .[1]
    
  • Since

    
    , the molecule is ~98% ionized at physiological pH.
    
  • Despite high ionization, the lipophilic isobutyl group may facilitate sufficient passive transport, or the molecule may rely on cation transporters.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link[1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for general piperazine ionization trends).

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

  • PubChem Database. (2023).[1] Compound Summary for 1-Isobutylpiperazine (CID 78654) and Piperazine Ethanol. National Library of Medicine. Link

Sources

Methodological & Application

The Strategic Role of 2-(1-Isobutylpiperazin-2-yl)ethanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of blockbuster drugs.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for optimizing the pharmacokinetic profiles of drug candidates. The introduction of various substituents onto the piperazine core allows for the fine-tuning of a molecule's solubility, lipophilicity, and ability to interact with biological targets. One such valuable derivative is 2-(1-Isobutylpiperazin-2-yl)ethanol, a key intermediate whose strategic incorporation can significantly influence the efficacy and developability of a final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the synthesis and application of 2-(1-Isobutylpiperazin-2-yl)ethanol, offering detailed protocols and explaining the scientific rationale behind the methodological choices.

Physicochemical Properties and Handling

PropertyValue (for Dihydrochloride Salt)Source
CAS Number 1049750-12-0[2]
Molecular Formula C10H24Cl2N2O[2]
Molecular Weight 259.22 g/mol [2]
Physical Form Solid[2]
Storage Temperature Room Temperature[2]

Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(1-Isobutylpiperazin-2-yl)ethanol and its derivatives. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Focus on Reductive Amination

The synthesis of N-substituted piperazines is a well-established field, with several methods available to the synthetic chemist.[3] Among these, reductive amination stands out as a highly versatile and widely used technique for the N-alkylation of secondary amines like the piperazine scaffold.[3][4] This method offers the advantage of forming the desired carbon-nitrogen bond in a controlled manner, often with high yields and selectivity.[5]

The synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol can be efficiently achieved through the reductive amination of a suitable piperazine precursor, such as 2-(piperazin-2-yl)ethanol, with isobutyraldehyde.

G cluster_0 Reductive Amination Workflow Start 2-(Piperazin-2-yl)ethanol + Isobutyraldehyde Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalysis) Start->Imine_Formation Condensation Reduction Reduction of Imine/Iminium Ion (e.g., Sodium Triacetoxyborohydride) Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Workup and Extraction Reduction->Workup Product 2-(1-Isobutylpiperazin-2-yl)ethanol Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Reductive amination workflow for the synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol via reductive amination. Optimization of reaction conditions may be necessary depending on the scale and specific starting materials used.

Materials:

  • 2-(Piperazin-2-yl)ethanol dihydrochloride

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • Preparation of the Free Base (In Situ): To a solution of 2-(piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature. Stir the mixture for 15-30 minutes to ensure the complete formation of the free piperazine base. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • Imine Formation: Add isobutyraldehyde (1.1-1.2 eq) to the reaction mixture. Stir at room temperature for 30-60 minutes. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the reaction temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system to afford pure 2-(1-Isobutylpiperazin-2-yl)ethanol.

Causality Behind Experimental Choices:

  • In Situ Free Base Formation: Starting with the dihydrochloride salt is often more practical as it is typically more stable and less hygroscopic than the free base. The addition of a base like triethylamine is crucial to deprotonate the piperazine nitrogens, rendering them nucleophilic for the subsequent reaction with the aldehyde.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[1] It is less reactive towards aldehydes and ketones than other borohydrides like sodium borohydride, which minimizes the side reaction of reducing the starting aldehyde. Its moisture sensitivity requires the use of anhydrous solvents.

  • Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.

Application in Pharmaceutical Intermediate Synthesis: A Case Study Approach

While a specific blockbuster drug directly utilizing 2-(1-Isobutylpiperazin-2-yl)ethanol as a publicly documented intermediate is not readily identifiable, its structural motifs are present in numerous biologically active molecules. The true value of this intermediate lies in its ability to serve as a versatile building block for creating libraries of compounds for drug discovery campaigns. The isobutyl group provides a degree of lipophilicity, while the ethanol side chain offers a handle for further functionalization, for instance, through etherification or esterification, to modulate the compound's properties and explore structure-activity relationships (SAR).

Let's consider a hypothetical application where 2-(1-Isobutylpiperazin-2-yl)ethanol is used to synthesize a novel series of antagonists for a G-protein coupled receptor (GPCR).

G cluster_1 Application in API Synthesis Intermediate 2-(1-Isobutylpiperazin-2-yl)ethanol Reaction Coupling Reaction (e.g., Williamson Ether Synthesis) Intermediate->Reaction API_Precursor API Precursor Reaction->API_Precursor Core_Scaffold Bioactive Core Scaffold (e.g., Heterocycle with a leaving group) Core_Scaffold->Reaction Final_API Final API API_Precursor->Final_API Further_Modification Optional Further Functionalization API_Precursor->Further_Modification Further_Modification->Final_API

Caption: General workflow for the application of 2-(1-Isobutylpiperazin-2-yl)ethanol in API synthesis.

Protocol: Synthesis of a Hypothetical API Precursor via Williamson Ether Synthesis

This protocol outlines the synthesis of a hypothetical API precursor by coupling 2-(1-Isobutylpiperazin-2-yl)ethanol with a generic chloro-substituted heterocyclic core, a common strategy in drug discovery.

Materials:

  • 2-(1-Isobutylpiperazin-2-yl)ethanol

  • Chloro-substituted heterocyclic core (e.g., 2-chloro-quinoxaline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkoxide Formation: To a solution of 2-(1-Isobutylpiperazin-2-yl)ethanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Nucleophilic Substitution: Add a solution of the chloro-substituted heterocyclic core (1.1 eq) in anhydrous DMF to the reaction mixture. Heat the reaction to a temperature appropriate for the specific substrate (e.g., 60-80 °C) and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired API precursor.

Causality Behind Experimental Choices:

  • Strong Base for Alkoxide Formation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol of the ethanol side chain to form a highly nucleophilic alkoxide. This is essential for the subsequent Williamson ether synthesis.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can solvate the sodium cation, leaving the alkoxide more "naked" and therefore more reactive. Its high boiling point also allows for heating to drive the reaction to completion.

  • Inert Atmosphere: The use of an inert atmosphere is critical when working with sodium hydride, as it reacts violently with water and can be flammable in air.

Conclusion

2-(1-Isobutylpiperazin-2-yl)ethanol is a valuable and versatile pharmaceutical intermediate. Its synthesis via reductive amination is a robust and scalable method. The presence of both a lipophilic isobutyl group and a functionalizable ethanol moiety makes it an attractive building block for the synthesis of diverse compound libraries aimed at various therapeutic targets. The protocols and scientific rationale provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic tool in their quest for novel and improved therapeutics.

References

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents. Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • PharmaCompass. Ethanol, 2-(1-piperazinyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

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  • Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • ResearchGate. Reductive amination route for selective N‐monosubstitution. Piperazine.... [Link]

  • EPO. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. [Link]

  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents.
  • Semantic Scholar. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

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Application Note: Rational Solvent Selection for the Liquid-Liquid Extraction of 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to selecting an optimal solvent for the liquid-liquid extraction (LLE) of the polar, basic compound 2-(1-Isobutylpiperazin-2-yl)ethanol. Moving beyond a simple "like dissolves like" approach, we present a systematic methodology grounded in physicochemical principles, empirical testing, and considerations of safety and sustainability. Detailed protocols for solvent screening and process optimization are provided to empower researchers to develop robust, efficient, and scalable purification workflows.

Introduction: The Critical Role of Extraction in Purification

2-(1-Isobutylpiperazin-2-yl)ethanol is a substituted piperazine derivative characterized by significant polarity and basicity. As with many active pharmaceutical ingredients (APIs) and intermediates, its synthesis yields a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] An effective liquid-liquid extraction (LLE) step is paramount, serving as a primary purification technique to isolate the target compound from these impurities before downstream processing, such as crystallization or chromatography.[2]

The choice of extraction solvent is not trivial; it profoundly impacts process efficiency, product purity, yield, safety, and environmental footprint.[3][4] An ill-suited solvent can lead to poor recovery, the formation of problematic emulsions, or the co-extraction of impurities, complicating subsequent purification steps. This guide details a rational, multi-parameter approach to solvent selection, ensuring a choice that is scientifically sound and practically viable.

Physicochemical Profile: 2-(1-Isobutylpiperazin-2-yl)ethanol

Understanding the target molecule's properties is the foundation of a logical solvent selection process.[5]

  • Structure:

    
    (Self-generated image, structure based on name)
    
  • Key Functional Groups:

    • Piperazine Ring: Contains two nitrogen atoms, rendering the molecule basic. The N1 and N4 nitrogens have different steric and electronic environments, resulting in two distinct pKa values.

    • Hydroxyl Group (-OH): A polar group capable of acting as a hydrogen bond donor and acceptor. This contributes significantly to its water solubility.

    • Isobutyl Group: A non-polar alkyl chain that adds some lipophilic character.

  • Predicted Properties:

    • Polarity: High, due to the presence of two nitrogen atoms and a hydroxyl group. This suggests high water solubility, particularly under acidic conditions where the nitrogens are protonated.[1]

    • Basicity (pKa): As a substituted piperazine, it will have two pKa values. For effective extraction into an organic solvent, the aqueous phase pH must be adjusted to be significantly higher than the highest pKa value, ensuring the molecule is in its neutral, free base form.

    • State: The dihydrochloride salt is a solid.[6] The free base is likely to be a high-boiling liquid or a low-melting solid.[1][7]

The Theoretical Basis: pH-Dependent Partitioning

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] This behavior is quantified by the Partition Coefficient (K_D) and the Distribution Coefficient (D) .

  • Partition Coefficient (K_D): Describes the equilibrium distribution of a single, neutral species between the two phases. It is a true thermodynamic constant.[9]

    • K_D = [Solute]_org / [Solute]_aq

  • Distribution Coefficient (D): A more practical measure that describes the ratio of the total concentration of all forms of the solute (neutral and ionized) between the two phases.[10][11] For a basic compound (B), this accounts for both the free base in the organic and aqueous phases and the protonated salt (BH+) in the aqueous phase.

For a basic compound, the distribution coefficient (D) is highly dependent on the pH of the aqueous phase. To maximize extraction into the organic layer, the equilibrium must be shifted to favor the neutral free base (B), which is more lipophilic. This is achieved by raising the pH of the aqueous solution well above the pKa of the compound, typically by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). At a pH > pKa + 2, the compound will be >99% in its free base form, maximizing its affinity for the organic solvent and thus maximizing the D value.[12]

Systematic Solvent Selection Workflow

A robust solvent selection process is a multi-step decision matrix, balancing chemical efficiency with practical and regulatory constraints.[13]

Caption: Workflow for rational solvent selection.

Comparative Analysis of Candidate Solvents

Based on the polar, basic nature of the target molecule, several classes of water-immiscible organic solvents can be considered.[14] Solvents that are fully miscible with water, such as ethanol, methanol, and acetone, are unsuitable for LLE.[15]

SolventClassDensity (g/mL)[16]Boiling Point (°C)[16]PolarityICH Class[17]Comments
Dichloromethane (DCM) Chlorinated~1.341MediumClass 2Excellent solvating power for many compounds; denser than water, simplifying separation.[18] However, it has significant health and environmental concerns.
Ethyl Acetate (EtOAc) Ester~0.978MediumClass 3A preferred process solvent due to its lower toxicity.[19] Less dense than water. Potential for hydrolysis under strongly basic or acidic conditions.
Toluene Aromatic~0.9111LowClass 2Generally better for less polar compounds, may show lower efficiency for this target. Less dense than water.
Methyl tert-Butyl Ether (MTBE) Ether~0.755Low-MediumClass 2Good solvent for extraction, less prone to peroxide formation than diethyl ether. Highly volatile.
2-Methyltetrahydrofuran (2-MeTHF) Ether~0.8580MediumN/AConsidered a "greener" alternative to other ethers like THF. Good performance in extractions of polar solutes.

Experimental Protocols

Safety Precaution: Always conduct operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol aims to rapidly determine the most promising solvent by comparing their distribution coefficients.

Materials:

  • Crude 2-(1-Isobutylpiperazin-2-yl)ethanol

  • 1 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Candidate solvents (e.g., DCM, EtOAc, 2-MeTHF)

  • Deionized water

  • pH meter or pH strips

  • 5-10 mL glass vials with caps (e.g., scintillation vials)

  • Vortex mixer

  • Analytical method for quantification (e.g., HPLC, GC)

Procedure:

  • Prepare Aqueous Stock: Dissolve a known quantity of the crude product (e.g., 100 mg) in deionized water with a small amount of 1 M HCl to ensure complete dissolution as the hydrochloride salt. Adjust the final volume to 10.0 mL to create a 10 mg/mL stock solution.

  • Aliquot: Add 2.0 mL of the aqueous stock solution to three separate labeled vials.

  • pH Adjustment: While stirring, slowly add 3 M NaOH dropwise to each vial until the pH of the aqueous solution is ≥ 11. This ensures the target compound is in its free base form.

  • Solvent Addition: Add 2.0 mL of a different candidate solvent (DCM, EtOAc, 2-MeTHF) to each of the three vials.

  • Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure intimate contact between the phases.[5]

  • Phase Separation: Allow the vials to stand undisturbed until the layers have clearly separated. If an emulsion forms, gentle centrifugation may be required.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the center of each phase (aqueous and organic) for analysis. Be careful not to disturb the interface.

  • Quantification: Analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of the target molecule in each phase.

  • Calculation: Calculate the Distribution Coefficient (D) for each solvent:

    • D = Concentration in Organic Phase / Concentration in Aqueous Phase

Protocol 2: Optimization of the Selected Solvent System

Once the best solvent is identified (the one with the highest D value), this protocol is used to refine the extraction conditions for maximum yield.

Procedure:

  • pH Optimization: Repeat the extraction procedure from Protocol 1 using only the best-performing solvent. Instead of a single pH of 11, test a range of pH values (e.g., 9, 10, 11, 12) to find the point of maximum extraction efficiency.

  • Solvent Volume Optimization: Using the optimal pH, investigate the effect of the organic solvent volume. Perform extractions with different aqueous-to-organic phase ratios (e.g., 1:0.5, 1:1, 1:2).

  • Multiple Extractions: Compare the efficiency of a single extraction with a large volume of solvent (e.g., 1 x 4 mL) versus multiple extractions with smaller volumes (e.g., 2 x 2 mL). The latter is almost always more efficient.[11]

  • "Salting Out" Effect (Optional): For highly polar compounds, extraction efficiency can sometimes be improved by saturating the aqueous phase with a salt like sodium chloride (NaCl) before extraction.[5] This decreases the solubility of the organic compound in the aqueous phase, driving it further into the organic layer.

Data Interpretation

The results from the screening experiment should be tabulated for clear comparison.

Table 2: Hypothetical Solvent Screening Results

Solvent D Value (Calculated) Extraction Efficiency (Single Pass, 1:1 ratio) Observations
Dichloromethane 12.5 92.6% Clean phase separation.
Ethyl Acetate 7.8 88.6% Slight emulsion, resolved on standing.

| 2-MeTHF | 9.5 | 90.5% | Clean phase separation. |

Extraction Efficiency (%) = (D / (D + V_aq/V_org)) * 100

Interpretation: In this hypothetical example, Dichloromethane shows the highest distribution coefficient and efficiency. However, 2-MeTHF also performs very well and may be selected as the final solvent due to its more favorable safety and environmental profile, representing a good balance between performance and green chemistry principles.[4]

Conclusion

The selection of a solvent for the liquid-liquid extraction of 2-(1-Isobutylpiperazin-2-yl)ethanol should not be an arbitrary decision. A systematic approach, beginning with an analysis of the target molecule's physicochemical properties, is essential. The basicity of the piperazine moiety is the most critical factor, mandating a pH-controlled extraction to ensure the compound is in its neutral, organic-soluble free base form. By employing a rapid small-scale screening protocol, researchers can generate empirical data to compare various solvent candidates. The final choice should be a holistic one, balancing high extraction efficiency (a high Distribution Coefficient) with practical considerations including worker safety, environmental impact, and process scalability. This data-driven methodology ensures the development of a purification process that is both robust and responsible.

References

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Organic Laboratory Techniques, 2nd Edition. As referenced by a list of common extraction solvents. [Source available online]
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  • Hadj Seyd, A., Lanez, T., & Belfar, M. L. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516.
  • Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [Link]

  • De-Miguel, I., et al. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. National Center for Biotechnology Information. [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

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  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • AkiNik Publications. (2020, August 9). Organic Solvent. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

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  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • ResearchGate. (2018, September 12). How can i properly select the solvent to perform an extraction or to prepare a column?. [Link]

  • Harvey, D. (n.d.). Extraction Methods. [Link]

  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

  • Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). [Link]

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Microwave-Assisted Synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

The Strategic Advantage of Microwave-Assisted Synthesis

In the competitive landscape of drug discovery, speed and efficiency are critical.[1][2] Traditional synthesis methods, often reliant on conventional heating (e.g., oil baths), transfer energy slowly and inefficiently through convection and conduction.[3] This can lead to long reaction times, thermal decomposition of sensitive reagents, and the formation of undesirable by-products.

Microwave-assisted synthesis represents a paradigm shift.[4] Unlike conventional methods, microwave energy couples directly with polar molecules and ions within the reaction mixture, causing them to oscillate and rapidly generate heat.[5][6][7] This process, known as dielectric heating, is characterized by:

  • Rapid & Volumetric Heating: The entire reaction volume is heated simultaneously and quickly, avoiding localized "hot spots" common with vessel-wall heating.[7][8]

  • Reduced Reaction Times: Based on the Arrhenius equation, a 10°C increase in temperature roughly doubles the reaction rate. Microwave reactors operating in sealed vessels can safely superheat solvents far above their atmospheric boiling points, enabling reactions that take hours under reflux to be completed in minutes.[5][8]

  • Improved Yields and Purity: The rapid heating and short reaction times minimize the opportunity for side reactions and degradation, often leading to cleaner reaction profiles and higher isolated yields.[9]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility between runs.[8][9]

  • Alignment with Green Chemistry: MAOS often requires less solvent and consumes significantly less energy than conventional methods, making it an environmentally sustainable choice.[10][3][9]

The target molecule, 2-(1-Isobutylpiperazin-2-yl)ethanol, is a functionalized piperazine. The key synthetic step is the selective N-alkylation of a piperazine nitrogen. Microwave irradiation is exceptionally well-suited for this type of Sₙ2 reaction, accelerating the process and improving efficiency.[11][12]

Proposed Synthetic Pathway & Mechanistic Considerations

The synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol is achieved via the direct N-alkylation of 2-(piperazin-2-yl)ethanol with isobutyl bromide.

Diagram 1: Reaction Scheme

Caption: Microwave-assisted N-alkylation of 2-(piperazin-2-yl)ethanol.

Causality of Component Selection:

  • Precursor (2-(piperazin-2-yl)ethanol): This starting material provides the core piperazine-ethanol scaffold. A key challenge in this synthesis is regioselectivity . The two secondary amines at the N1 and N4 positions are electronically and sterically distinct. Alkylation at N4 is generally favored due to less steric hindrance. To favor alkylation at the N1 position as desired, reaction conditions must be carefully optimized. Microwave heating can sometimes influence selectivity due to rapid heating effects, but a mixture of isomers (N1 and N4 alkylated) is a likely outcome that will require subsequent purification.

  • Alkylating Agent (Isobutyl Bromide): A primary alkyl halide is chosen for its reactivity in Sₙ2 reactions.

  • Base (Potassium Carbonate, K₂CO₃): A mild, inorganic base is required to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Its solid nature simplifies post-reaction workup.

  • Solvent (Ethanol): Ethanol is an excellent choice for several reasons. It is a polar protic solvent that absorbs microwave energy efficiently (high tan δ value).[8] It readily dissolves the reactants and base, and it has a relatively high boiling point, allowing for a wide range of reaction temperatures under pressure.[13][14]

Experimental Protocol

Disclaimer: This protocol involves heating chemicals under pressure. It must only be performed in a dedicated laboratory microwave reactor designed for chemical synthesis.[15][16] Do not use a domestic kitchen microwave oven.[15][17]

3.1 Materials and Equipment

  • Microwave Reactor: A dedicated single-mode microwave synthesizer with pressure and temperature monitoring capabilities (e.g., Anton Paar Monowave, Biotage Initiator, CEM Discover).

  • Microwave Process Vial: 10 mL vial with a corresponding stir bar and crimp cap.

  • Reagents: 2-(Piperazin-2-yl)ethanol, Isobutyl bromide, Potassium Carbonate (anhydrous), Ethanol (absolute).

  • Workup & Purification: Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Silica Gel for column chromatography, Ethyl Acetate, Hexanes, Methanol.

3.2 Reaction Parameters

ParameterValueRationale
Reactant 1 2-(Piperazin-2-yl)ethanol1.0 mmol (130.2 mg)
Reactant 2 Isobutyl Bromide1.1 mmol (1.1 eq.)
Base Potassium Carbonate (K₂CO₃)2.0 mmol (2.0 eq.)
Solvent Ethanol4.0 mL
Temperature 140 °CAccelerates Sₙ2 reaction rate significantly.[8]
Reaction Time 20 minutesSufficient for completion based on typical MAOS N-alkylations.[1][12]
Microwave Power Dynamic (up to 300 W)Power modulates to maintain the target temperature.
Stirring 600 RPMEnsures homogeneous heating and mixing.
Pre-stirring 30 secondsEnsures components are mixed before heating begins.
Max Pressure ~15 bar (220 psi)A function of solvent vapor pressure at the target temperature.

3.3 Step-by-Step Procedure

  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: Add 2-(piperazin-2-yl)ethanol (130.2 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol) to the vial.

  • Solvent and Reagent Addition: Add 4.0 mL of absolute ethanol, followed by isobutyl bromide (120 µL, 1.1 mmol).

  • Sealing: Securely seal the vial using a dedicated crimping tool. Ensure the cap is tight to withstand high pressure.

  • Microwave Synthesis: Place the vial into the cavity of the microwave reactor. Program the instrument with the parameters listed in the table above. Run the synthesis method.

  • Cooling: After the irradiation period, the instrument will automatically cool the vial to a safe temperature (typically <50°C) using a jet of compressed air. Crucially, do not attempt to open the vial while it is hot or under pressure. [16]

  • Workup: Once cooled, carefully open the vial in a fume hood. Filter the reaction mixture to remove the solid K₂CO₃, washing the solids with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The high polarity and basic nature of piperazine derivatives can present purification challenges.[18]

  • Purification: The crude product, likely containing a mixture of N1 and N4 alkylated isomers and potentially some N1,N4-dialkylated by-product, should be purified using column chromatography. A silica gel column using a gradient elution system, such as 0-10% methanol in dichloromethane with 0.5% triethylamine (to prevent peak tailing), is recommended.

  • Alternative Purification: For highly basic compounds, purification via salt formation can be effective. The crude material can be dissolved in a solvent like acetone, followed by the addition of an acid (e.g., acetic acid) to precipitate the diacetate salt, which can then be isolated by filtration.[18][19]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Overall Workflow and Safety

Diagram 2: Experimental Workflow

G A 1. Reagent Addition (Precursor, Base, Solvent, Alkyl Halide in Vial) B 2. Vial Sealing (Secure Crimp Cap) A->B C 3. Microwave Irradiation (Set Temp, Time, Pressure) B->C D 4. Automated Cooling (Wait until < 50°C) C->D E 5. Workup (Filter, Concentrate, Liquid-Liquid Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product G->H

Caption: From reaction setup to final product characterization.

Mandatory Safety Precautions:

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis, which include built-in safety features for pressure and temperature control.[8][15]

  • Pressure Management: Be aware that heating solvents in a sealed vessel generates high internal pressure. Never exceed the maximum recommended volume for the reaction vial.

  • Exothermic Reactions: For unknown or potentially highly exothermic reactions, begin with small-scale tests at lower temperatures to establish a safety profile.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a certified chemical fume hood.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (No Date). epcp.co.in. [Link]

  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. [Link]

  • The impact of microwave synthesis on drug discovery. (2006). PubMed. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (No Date). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (No Date). SciSpace. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Role of Microwave in Pharmaceutical Sciences. (No Date). ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Safety Considerations for Microwave Synthesis. (No Date). CEM Corporation. [Link]

  • Purification of piperazine. (1959).
  • Organic Syntheses Procedure. (No Date). Organic Syntheses. [Link]

  • Microwave Synthesis. (No Date). Organic Chemistry Portal. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

  • Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. (No Date).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

  • Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl. (2017). Thieme Connect. [Link]

  • Microwave Assisted Synthesis, Biological Evaluation and In-silico Molecular docking and Pharmacokinetic Studies of Novel Heteroc. (2022). Semantic Scholar. [Link]

  • Recovery and purification of piperazine. (1969).
  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2025). ResearchGate. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Journal of University of Shanghai for Science and Technology. [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). MDPI. [Link]

  • Synthesis of New N,N'-Bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine Derivatives Under Microwave Irradiation and Preliminary Biological Evaluation. (2012). MDPI. [Link]

  • Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. (No Date). ijrpp.com. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (No Date). National Institutes of Health (NIH). [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives. (2007).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). National Center for Biotechnology Information. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (No Date). heterocycles.jp. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Piperazine Alkylation Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems encountered during the N-alkylation of piperazine, offering insights into their root causes and providing actionable solutions.

Q1: My reaction yields a mixture of mono- and di-alkylated products with poor selectivity for the desired mono-substituted piperazine. How can I improve this?

Low selectivity is a frequent hurdle in piperazine alkylation. The core issue lies in the comparable nucleophilicity of the two nitrogen atoms. In fact, after the first alkylation, the resulting secondary amine can become even more nucleophilic, promoting a second, undesired alkylation event.[1] Several strategic approaches can be employed to achieve selective mono-alkylation.[2]

Root Cause Analysis:

  • Comparable Reactivity: Both nitrogen atoms in the piperazine ring are nucleophilic, leading to competition for the alkylating agent.[2]

  • Increased Nucleophilicity: The mono-alkylated product is often more nucleophilic than the starting piperazine, making it more susceptible to a second alkylation.[1]

Strategic Solutions:

  • Protecting Group Strategy: This is a highly effective and widely adopted method for ensuring mono-alkylation.[2][3] By temporarily "blocking" one nitrogen with a protecting group, you direct the alkylation to the free nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice due to its reliable introduction and subsequent removal under acidic conditions.[1][2]

    • Mechanism: The Boc group deactivates one nitrogen atom, allowing for selective alkylation of the unprotected secondary amine.[3]

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor the mono-alkylated product.[1] However, this approach can complicate downstream purification due to the challenge of removing the unreacted piperazine.[1]

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination offers superior control and selectivity.[1][2] This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced.[2] This pathway avoids the formation of over-alkylated quaternary ammonium salts.[1][4]

  • In Situ Monoprotonation: By forming a monopiperazinium salt in situ, the nucleophilicity of one nitrogen is significantly reduced, favoring mono-alkylation.[4][5] This method can provide excellent yields of the N-monoalkylated product, substantially free of N,N'-dialkylated derivatives.[5]

Q2: I'm observing significant over-alkylation, leading to the formation of quaternary ammonium salts. How can I prevent this?

Over-alkylation is a common side reaction, especially with highly reactive alkylating agents.[6] This leads to the formation of quaternary ammonium salts, which can be highly water-soluble and difficult to remove.[4]

Root Cause Analysis:

  • High Reactivity of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides) increase the likelihood of multiple alkylations.

  • Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards di-alkylation and quaternization.

Strategic Solutions:

  • Controlled Addition of Alkylating Agent: A slow, dropwise addition of the alkylating agent to a solution of piperazine can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent (e.g., alkyl bromide or chloride instead of iodide).[5]

  • Reductive Amination: This method, as described above, is an excellent strategy to completely avoid the formation of quaternary ammonium salts.[4]

Q3: My reaction is sluggish or incomplete. What factors should I investigate?

An incomplete reaction can be attributed to several factors, from steric hindrance to suboptimal reaction conditions.

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on either the piperazine or the alkylating agent can slow down the reaction rate.

  • Poor Leaving Group: The efficiency of the alkylation is dependent on the quality of the leaving group on the electrophile.

  • Suboptimal Solvent or Temperature: The choice of solvent and reaction temperature plays a critical role in reaction kinetics.[7][8]

Strategic Solutions:

  • Optimize Reaction Temperature: While starting at a lower temperature is advisable to control selectivity, gradually increasing the temperature can help drive a sluggish reaction to completion.[1] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are commonly used and generally afford good results.[2] However, the solvent can significantly influence the reaction rate by stabilizing the transition state.[7] Experimenting with different solvents may be necessary.

  • Choice of Base: An appropriate base is required to neutralize the acid formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[1][2] The base should be strong enough to facilitate the reaction without inducing other side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best method for achieving selective mono-N-alkylation of piperazine?

A: While several methods exist, the use of a protecting group, such as Boc, is generally considered the most robust and reliable strategy for achieving high selectivity in mono-N-alkylation.[2][3][4] This approach allows for a clean reaction on the unprotected nitrogen, followed by straightforward deprotection to yield the desired product.[2]

Q: How does the choice of solvent affect my piperazine alkylation reaction?

A: The solvent plays a multifaceted role. It not only dissolves the reactants but also influences the reaction rate by solvating the reactants and the transition state differently.[7] Protic and aprotic solvents can lead to different outcomes. For instance, a solvent's hydrogen bond donating ability and polarity can stabilize the transition state, thereby accelerating the reaction.[7] Some solvents, like DMF and DMSO, can decompose at high temperatures, leading to impurities.[1]

Q: Can I perform a direct C-H functionalization on the piperazine ring?

A: Direct C-H functionalization of piperazines is an emerging area of research but presents significant challenges. The presence of the second nitrogen atom can lead to side reactions or inhibit the desired reactivity.[9][10] However, methods involving α-lithiation trapping, transition-metal catalysis, and photoredox catalysis have shown promise.[9][10] These advanced techniques often require specific directing groups or catalysts to achieve selectivity.

Q: What are the key parameters to consider when optimizing a piperazine alkylation reaction?

A: The key parameters for optimization include:

  • Stoichiometry: The molar ratio of piperazine to the alkylating agent is critical for controlling mono- vs. di-alkylation.

  • Temperature: Temperature affects the reaction rate and selectivity.

  • Solvent: The choice of solvent can influence reaction kinetics and solubility.[7]

  • Base: The selection of an appropriate base is crucial for neutralizing the acid byproduct.

  • Concentration: Reaction concentration can impact reaction rates and, in some cases, selectivity.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group

This protocol describes a reliable two-step process for the synthesis of mono-alkylated piperazines.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolution: Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Addition of Boc₂O: To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours at room temperature.[1]

  • Reaction: Stir the mixture for 22 hours at room temperature.[1]

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude 1-Boc-piperazine. This can often be used in the next step without further purification.

Step 2: N-Alkylation of 1-Boc-Piperazine

  • Setup: Dissolve the crude 1-Boc-piperazine in a suitable solvent such as acetone or acetonitrile.[1]

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (1.5-2 equivalents) as a base, followed by the alkyl halide (1-1.2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[2]

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol offers a controlled method for introducing an alkyl group, particularly when the corresponding aldehyde or ketone is readily available.

  • Setup: Dissolve piperazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: If necessary, a mild acid catalyst (e.g., acetic acid) can be added to facilitate the formation of the iminium intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography if necessary.

Data Summary

StrategyKey AdvantagesKey DisadvantagesTypical Reagents
Protecting Group High selectivity for mono-alkylation, generally clean reactions.[1][2]Requires additional protection and deprotection steps.Boc₂O, K₂CO₃, Alkyl halide, TFA/HCl.[1][2]
Stoichiometry Control Simple, one-step process.Can be difficult to separate the product from excess piperazine.[1]Large excess of piperazine, alkyl halide.
Reductive Amination Excellent selectivity, avoids over-alkylation and quaternary salt formation.[1][2]Requires the corresponding aldehyde or ketone as a starting material.Aldehyde/ketone, STAB or NaBH₃CN.[1][2]
In Situ Monoprotonation Good yields of mono-alkylated product, avoids di-alkylation.[5]May require specific catalysts for less reactive alkylating agents.[4]Piperazine, an acid (e.g., HCl, Acetic Acid), alkyl halide.[4][5]

Visualizing Reaction Pathways

Piperazine_Alkylation cluster_main Piperazine Alkylation Pathways cluster_control Control Strategies Piperazine Piperazine Mono_Alkylated Mono-alkylated Piperazine Piperazine->Mono_Alkylated 1st Alkylation Alkyl_Halide Alkyl Halide (R-X) Base Base (e.g., K₂CO₃) Di_Alkylated Di-alkylated Piperazine Mono_Alkylated->Di_Alkylated 2nd Alkylation (Side Reaction) Protecting_Group Protecting Group (e.g., Boc) Protecting_Group->Mono_Alkylated Directs to Mono-alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reductant) Reductive_Amination->Mono_Alkylated Selective Formation

Caption: Competing pathways in piperazine alkylation and control strategies.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • managing side reactions in piperidine functionalization - Benchchem.
  • Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences.
  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine - Benchchem.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. (2018). Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • Results for piperazine and other N-monoalkyl-substituted piperazines - ResearchGate. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021). Available at: [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021). Available at: [Link]

  • Synthesis of the piperazine subunit of Indinavir. Available at: [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016). Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(1-Isobutylpiperazin-2-yl)ethanol . This guide addresses the specific physicochemical challenges of this molecule—namely its high polarity, basicity, and potential for regioisomerism.

Case ID: PIP-ISO-002 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Strategic Overview: The Physicochemical Challenge

Before attempting purification, you must understand the "personality" of your molecule. 2-(1-Isobutylpiperazin-2-yl)ethanol presents a "Triad of Difficulty" for standard isolation:

  • Amphiphilic Polarity: The hydrophobic isobutyl group fights against the hydrophilic ethanol tail and the piperazine core. This often results in a molecule that is "too polar" for pure organic solvents but "too lipophilic" to stay purely in the water phase during standard washes.

  • Silanol Interaction: The secondary amine (N4) and tertiary amine (N1) will interact strongly with acidic silanol groups on silica gel, leading to severe peak tailing and irreversible adsorption.

  • Regioisomerism: If synthesized via alkylation of 2-piperazineethanol, you likely have the N4-isobutyl isomer as a major impurity. These isomers have nearly identical boiling points and polarities.

Troubleshooting Guide (Q&A Format)

Category A: Aqueous Workup & Extraction

Q: "I cannot extract my product from the aqueous reaction mixture. It seems to stay in the water layer even with DCM. What am I doing wrong?"

A: This is a classic pKa mismanagement issue. The piperazine ring has two basic nitrogens with pKa values typically around 5.3 and 9.7. To extract it into an organic phase, you must suppress ionization completely.

  • The Fix (pH Swing): Adjust the aqueous layer pH to >12.0 using 50% NaOH or KOH. Do not stop at pH 10. At pH 12, both nitrogens are fully deprotonated (free base).

  • Solvent Switch: Dichloromethane (DCM) alone is often insufficient for hydroxy-functionalized amines.

    • Recommendation: Use a mixture of DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) . The alcohol component disrupts hydrogen bonding with water.

    • Alternative: Use n-Butanol for continuous extraction if the partition coefficient is extremely low.

  • Salting Out: Saturate the aqueous phase with NaCl. This "salting out" effect decreases the solubility of the organic amine in water, forcing it into the organic layer.

Category B: Chromatography (Flash/HPLC)

Q: "My compound streaks across the entire column, or I lose mass on silica. How do I get a sharp peak?"

A: You are fighting silanol activity.[1][2] Unmodified silica gel is slightly acidic; your basic amine is effectively performing ion-exchange chromatography rather than normal phase separation.

  • The "Amine Modifier" Protocol:

    • Mobile Phase: You must add a basic modifier. Standard protocol is DCM : Methanol : Ammonium Hydroxide (25% aq) .

    • Ratio: Start with 90:9:1. If streaking persists, increase the modifier concentration but keep the ratio of MeOH:NH4OH constant (e.g., 10:1) to prevent phase separation.

    • Pro Tip: Pre-wash your silica column with the mobile phase containing the modifier before loading your sample. This "deactivates" the active sites.

  • Alternative Stationary Phase:

    • Switch to Amine-functionalized Silica (NH2-Silica) . This eliminates the need for basic modifiers and prevents the strong acid-base interaction.

Q: "I see a 'shadow' peak or a split peak that I can't separate. Is this the N4-regioisomer?"

A: Likely, yes. If you alkylated 2-piperazineethanol, the N4 position is sterically more accessible than the N1 position (which is crowded by the ethanol group), unless you used specific blocking groups.

  • Separation Strategy:

    • These isomers often separate better on C18 (Reverse Phase) at high pH than on normal phase silica.

    • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile. The high pH keeps the amines neutral, maximizing hydrophobic differences between the N1-isobutyl and N4-isobutyl forms.

Category C: Distillation & Crystallization[3]

Q: "Chromatography is too expensive for my scale. Can I distill this?"

A: Yes, but beware of thermal decomposition.

  • Conditions: This molecule likely boils >120°C even under vacuum. You need a high vacuum (< 1 mbar) and a short path distillation setup (Kugelrohr is ideal for <10g).

  • Warning: Piperazine ethanol derivatives can undergo intermolecular dehydration or polymerization at high temps (>180°C). Keep the pot temperature as low as possible.

Q: "I want a solid. The free base is an oil. Which salt should I form?"

A: Hydroxy-piperazines often form hygroscopic hydrochloride salts.

  • Recommendation: Try Oxalic Acid or Fumaric Acid .

    • Protocol: Dissolve free base in hot Ethanol or Isopropanol. Add 1 equivalent of acid dissolved in the same solvent. Cool slowly. Oxalates often crystallize readily and are non-hygroscopic, making them easier to handle than HCl salts.

Decision Matrix: Purification Workflow

The following diagram illustrates the logical flow for determining the optimal purification strategy based on your crude mixture's status.

PurificationStrategy Start Crude Reaction Mixture CheckSol Is Product in Aqueous Phase? Start->CheckSol pHAdjust Adjust pH > 12 Saturate with NaCl CheckSol->pHAdjust Yes CheckPurity Check Purity (TLC/LCMS) CheckSol->CheckPurity No (Oil/Solid) Extract Extract with DCM:IPA (3:1) or n-Butanol pHAdjust->Extract Extract->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean LowPurity Purity < 90% CheckPurity->LowPurity Dirty Salt Salt Formation (Oxalate/Fumarate in EtOH) HighPurity->Salt For Storage Distill Vacuum Distillation (<1 mbar, Short Path) LowPurity->Distill Volatile Impurities Flash Flash Chromatography DCM:MeOH:NH4OH LowPurity->Flash Close Eluters/Isomers

Figure 1: Decision tree for the isolation and purification of 2-(1-Isobutylpiperazin-2-yl)ethanol, prioritizing extraction efficiency and selecting downstream polishing methods.

Technical Data & Solvent Systems

Table 1: Recommended Solvent Systems
MethodSolvent CompositionAdditive/ModifierPurpose
TLC / Flash (Normal Phase) DCM : Methanol (90:10)1% NH4OH or 2% TEAPrevents tailing; elutes polar amines.
Extraction (Organic) DCM : Isopropanol (3:1)NoneIncreases polarity of organic phase to capture the alcohol tail.
HPLC (Reverse Phase) Water : Acetonitrile10mM NH4HCO3 (pH 10) High pH suppresses ionization for better retention and peak shape.
Crystallization Ethanol or IsopropanolOxalic Acid (1 eq)Forms stable, crystalline oxalate salt.
Table 2: Estimated Physicochemical Properties
PropertyValue (Est.)Implication for Purification
pKa (N1) ~5.3Less basic; protonates only at low pH.
pKa (N4) ~9.8Highly basic; requires pH > 12 for extraction.
LogP ~0.5 - 1.2Moderately polar; sits on the water/organic border.
Boiling Point > 280°C (atm)Do not distill at atmospheric pressure. Decomp risk.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (n.d.).[3] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

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Technical Support Center: Removing Regioisomer Impurities from Piperazine Ethanol Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with regioisomeric impurities in piperazine ethanol products, primarily focusing on 1-(2-hydroxyethyl)piperazine. Here, we address common issues encountered during synthesis and purification, offering field-proven insights and validated protocols to ensure the highest product purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for understanding and tackling purification challenges.

Q1: What is 1-(2-hydroxyethyl)piperazine and what are its primary applications?

1-(2-Hydroxyethyl)piperazine (HEP), also known as N-(2-hydroxyethyl)piperazine, is a versatile organic compound featuring a piperazine ring and a primary alcohol functional group[1][2]. This unique structure makes it a critical intermediate in various industrial syntheses. It is widely used in the production of active pharmaceutical ingredients (APIs), polyurethane catalysts, corrosion inhibitors, surfactants, and agrochemicals[1][3]. Its dual functionality allows for a wide range of chemical modifications, making it a valuable building block in medicinal and materials chemistry[1].

Q2: What are the common regioisomeric and by-product impurities in piperazine ethanol products?

The most prevalent regioisomeric impurity is 1,4-bis(2-hydroxyethyl)piperazine , often referred to as the di-substituted byproduct.[3][4] This impurity arises when both nitrogen atoms on the piperazine ring react with an ethanol equivalent. Other potential impurities are often related to the synthetic route and can include unreacted starting materials like piperazine, monoethanolamine, or diethanolamine.[3][4][5]

Table 1: Common Impurities in 1-(2-hydroxyethyl)piperazine Synthesis

Impurity NameChemical StructurePotential Origin
PiperazineC4H10N2Unreacted starting material[3].
1,4-Bis(2-hydroxyethyl)piperazine C8H18N2O2Di-substitution byproduct (regioisomer) [3][4].
DiethanolamineC4H11NO2Unreacted starting material in specific synthetic routes[3][5].
MonoethanolamineC2H7NOUnreacted starting material in specific synthetic routes[5].
Q3: How are these regioisomeric impurities formed during synthesis?

The formation of 1,4-bis(2-hydroxyethyl)piperazine is a common issue in syntheses involving the reaction of piperazine with ethylene oxide or 2-haloethanols.[4][6] Piperazine has two secondary amine nitrogens, both of which are nucleophilic. After the first nitrogen reacts to form the desired mono-substituted product, the second nitrogen can also react with another equivalent of the ethanol source, leading to the di-substituted impurity.[4] The reaction conditions, particularly the molar ratio of reactants, play a crucial role in the selectivity of this reaction.[7]

Diagram 1: Synthesis of 1-(2-hydroxyethyl)piperazine and Formation of the Di-substituted Impurity

G Piperazine Piperazine DesiredProduct 1-(2-hydroxyethyl)piperazine (Mono-substituted Product) Piperazine->DesiredProduct 1st Nucleophilic Attack EthyleneOxide Ethylene Oxide (or 2-Haloethanol) EthyleneOxide->DesiredProduct Impurity 1,4-Bis(2-hydroxyethyl)piperazine (Di-substituted Impurity) DesiredProduct->Impurity 2nd Nucleophilic Attack ExcessEO Excess Ethylene Oxide ExcessEO->Impurity

Caption: Synthetic pathway showing the formation of the desired mono-substituted product and the undesired di-substituted regioisomer.

Q4: Why is it critical to remove these impurities from the final product?

For pharmaceutical applications, the purity of an intermediate like 1-(2-hydroxyethyl)piperazine is a critical quality attribute. Impurities can affect the efficacy, safety, and stability of the final drug product[3]. The presence of regioisomers can lead to the formation of undesired side products in subsequent reaction steps, complicating downstream processing and potentially introducing toxic components. Regulatory bodies require stringent control and characterization of all impurities in API synthesis.

Q5: What are the primary analytical techniques used to identify and quantify these impurities?

Due to the volatility of piperazine and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable and powerful technique for separation, identification, and quantification.[3] It offers high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) can also be used, but since these compounds lack a strong UV chromophore, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) may be required.[3][8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3]

Section 2: Troubleshooting Guide for Impurity Removal

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My initial synthesis has a high percentage of the 1,4-bis(2-hydroxyethyl)piperazine impurity. How can I modify my synthetic strategy to minimize its formation?

Causality: The formation of the di-substituted impurity is a competing reaction. Its rate is highly dependent on the concentration of the mono-substituted product and the ethanol source (e.g., ethylene oxide).

Solution:

  • Molar Ratio Adjustment: The most effective strategy is to use a significant excess of piperazine relative to the ethanol source. This statistically favors the reaction of the ethanol source with an unreacted piperazine molecule over a mono-substituted one. This approach, however, necessitates an efficient method for recovering the unreacted piperazine, often through distillation.[5][9]

  • Controlled Addition: Instead of adding all reactants at once, a slow, controlled addition of the ethanol source to the piperazine solution can help maintain a low concentration of the former, thus favoring mono-substitution.

  • Reactive Distillation: In industrial settings, reactive distillation is an advanced technique used to continuously remove the desired mono-substituted product from the reaction zone as it is formed, preventing it from reacting further to form the di-substituted impurity.[7]

Q2: I am trying to purify my crude 1-(2-hydroxyethyl)piperazine product on a large scale. Which method is most effective?

Causality: The components of the crude product—1-(2-hydroxyethyl)piperazine and 1,4-bis(2-hydroxyethyl)piperazine—have significantly different boiling points due to the difference in molecular weight and hydrogen bonding capability.

Solution: Fractional vacuum distillation is the most suitable method for large-scale purification.[4][10] The reduced pressure lowers the boiling points of the compounds, preventing thermal decomposition, which can occur at atmospheric pressure.[4] The desired mono-substituted product is more volatile and will distill first, allowing for its separation from the higher-boiling di-substituted impurity and any unreacted piperazine starting material.[11][12]

Q3: My vacuum distillation is not effectively separating the desired product from the di-substituted impurity. What are the possible causes and solutions?

Causality: Inefficient separation during distillation is typically due to an inadequate number of theoretical plates in the distillation column, improper reflux ratio, or unstable vacuum.

Solutions:

  • Increase Column Efficiency: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area and the number of theoretical plates. This enhances the separation capability.

  • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will slow down the distillation rate. An optimal balance must be found experimentally. Start with a higher reflux ratio and gradually decrease it while monitoring the purity of the distillate via GC analysis.

  • Ensure a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Use a high-quality vacuum pump and a pressure controller. Ensure all joints in the distillation apparatus are properly sealed.

  • Control Heating: Use a heating mantle with a stirrer and avoid overheating, which can cause bumping and carry less volatile components over into the distillate.

Q4: I am using column chromatography for small-scale purification, but I'm getting poor separation and peak tailing. How can I optimize my chromatography?

Causality: Piperazine derivatives are basic compounds. The nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and peak tailing.[4][10]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the silica gel column with your starting eluent containing a small amount of a competing base, such as 0.5-1% triethylamine or ammonium hydroxide.[4] This base will occupy the acidic sites on the silica, preventing your product from binding too strongly.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol or amino-propylated silica.[10]

  • Optimize the Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol.[4] For example, a gradient from 2% to 10% methanol in dichloromethane (both containing 0.5% triethylamine) can be effective.

  • Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) can be an excellent alternative. The acid protonates the amines, leading to better peak shapes.[10]

Section 3: Detailed Experimental Protocols
Protocol 1: Large-Scale Purification via Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column, a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glass joints are properly greased and sealed.

  • Charging the Flask: Charge the crude piperazine ethanol product into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will likely contain residual solvents and any unreacted piperazine.

    • Slowly increase the temperature. The desired 1-(2-hydroxyethyl)piperazine will begin to distill. Collect this as the main fraction. Monitor the temperature at the distillation head; it should remain stable during the collection of a pure fraction.

    • The temperature will need to be increased significantly for the higher-boiling 1,4-bis(2-hydroxyethyl)piperazine to distill. This can be collected as a separate fraction or left as residue in the distillation flask.

  • Analysis: Analyze all collected fractions by GC-MS to confirm their identity and purity.[13]

Diagram 2: General Purification and Analysis Workflow

G Crude Crude Product Analysis1 Initial Purity Check (e.g., GC-MS) Crude->Analysis1 Decision Scale of Purification? Analysis1->Decision LargeScale Large Scale (>10g) Decision->LargeScale Large SmallScale Small Scale (<10g) Decision->SmallScale Small Distillation Fractional Vacuum Distillation LargeScale->Distillation Chromatography Column Chromatography SmallScale->Chromatography Fractions Collect Fractions Distillation->Fractions Chromatography->Fractions Analysis2 Analyze Fractions (TLC or GC-MS) Fractions->Analysis2 Combine Combine Pure Fractions Analysis2->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct FinalAnalysis Final Purity & Identity Confirmation (GC-MS, NMR) FinalProduct->FinalAnalysis

Sources

Technical Support Center: Optimizing Temperature for N-Alkylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for N-alkylation of piperazine derivatives?

A1: The optimal temperature for N-alkylation is highly dependent on the specific reaction, including the nucleophilicity of the piperazine derivative, the reactivity of the alkylating agent, the solvent, and the base used. Generally, reactions are conducted within a range of room temperature (approx. 20-25°C) to the reflux temperature of the chosen solvent.[1] It is often advisable to start at a lower temperature and gradually increase it if the reaction is sluggish, as monitored by techniques like TLC or LC-MS.[1]

Q2: How does temperature influence the mono- vs. di-alkylation of piperazine?

A2: Temperature is a critical factor in controlling selectivity. Elevated temperatures can promote bis-substitution.[2] This is because the mono-alkylated piperazine is often more nucleophilic than the starting material, making it prone to a second alkylation.[1] Mild temperature conditions (e.g., 0°C to 25°C) with controlled stoichiometry are more likely to yield the monosubstituted product.[2]

Q3: Can high temperatures lead to side reactions?

A3: Yes, excessively high temperatures can lead to a variety of side reactions. Some solvents, particularly dipolar aprotic solvents like DMF and DMSO, can decompose at high temperatures, introducing impurities.[1] Furthermore, if the alkylating agent or the piperazine derivative contains other reactive functional groups, high temperatures can promote undesired intramolecular or intermolecular reactions.[1] In some cases, high temperatures (e.g., 150-180°C or higher) can be necessary, especially when using less reactive alkylating agents like alcohols in hydrogen-borrowing processes, but this requires careful control.[3]

Q4: When should I consider using very low temperatures (e.g., -78°C)?

A4: Very low temperatures are typically employed for reactions involving highly reactive intermediates, such as in the case of directed α-lithiation of N-Boc-piperazines for C-H functionalization, which is a different type of reaction from N-alkylation.[4] For standard N-alkylation with alkyl halides, such low temperatures are generally not required and would likely result in an impractically slow reaction rate. However, for certain highly reactive alkylating agents or to achieve very specific selectivity, low temperatures might be explored.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.

Issue 1: Low or No Reaction Conversion at Room Temperature

Q: I've set up my N-alkylation at room temperature, but after several hours, I see very little product formation. What's happening and what should I do?

A: The primary reason for low conversion at room temperature is insufficient activation energy for the reaction to proceed at a reasonable rate. The nucleophilicity of the piperazine nitrogen and the electrophilicity of the alkylating agent are key factors.

Troubleshooting Workflow:

start Low Conversion at RT step1 Verify Reagent Reactivity (Piperazine & Alkylating Agent) start->step1 step2 Gradually Increase Temperature (e.g., to 40-60°C) step1->step2 step3 Monitor by TLC/LC-MS (Every 1-2 hours) step2->step3 step4 Is reaction progressing? step3->step4 step5 Continue at elevated temperature or increase to reflux step4->step5 Yes step6 Consider a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl) step4->step6 No step7 Consider a stronger base or a more polar solvent (e.g., DMF) step6->step7

Caption: Workflow for addressing low reaction conversion.

Detailed Explanation:

  • Assess Reagent Reactivity: A less reactive alkylating agent (e.g., an alkyl chloride) or a sterically hindered piperazine derivative will require more energy to react.

  • Incremental Temperature Increase: A modest increase in temperature (e.g., to 40-60°C) can significantly increase the reaction rate without necessarily promoting side reactions.

  • Reaction Monitoring: This is a non-negotiable step. Frequent monitoring will tell you if the temperature increase is effective and will help you avoid over-heating and potential decomposition.[1]

  • Alternative Strategies: If increasing the temperature doesn't yield the desired result, or if it leads to decomposition, consider enhancing the reactivity of your system by using a more reactive alkylating agent (iodides are more reactive than bromides, which are more reactive than chlorides) or by using a more polar solvent like DMF to better solvate the transition state.

Issue 2: Poor Selectivity - Formation of Di-alkylated Product

Q: My reaction is producing a significant amount of the N,N'-di-alkylated product. How can I favor mono-alkylation?

A: This is a classic challenge in piperazine chemistry, stemming from the fact that the mono-alkylated product is often a better nucleophile than the starting piperazine. Your control over temperature here is a key determinant of kinetic versus thermodynamic control.

  • Kinetic Control (Favors Mono-alkylation): At lower temperatures, the reaction is less likely to be reversible, and the product distribution is determined by the relative rates of the first and second alkylations. By using a large excess of piperazine or by stopping the reaction at partial conversion, you can favor the faster-forming mono-alkylated product.[5][6]

  • Thermodynamic Control (Can Favor Di-alkylation): At higher temperatures, the reactions may become reversible, and the product distribution will favor the most stable species, which can be the di-alkylated product, especially if an excess of the alkylating agent is present.[5]

Strategies for Enhancing Mono-alkylation Selectivity:

StrategyTemperature ConsiderationRationale
Control Stoichiometry Lower temperatures (0-25°C)Using a large excess of the piperazine derivative statistically favors mono-alkylation. Lower temperatures prevent the reaction from reaching thermodynamic equilibrium where di-alkylation might be favored.[1]
Use of a Protecting Group Room temperature for protection/deprotection steps; Alkylation step may require heat.Using a protecting group like Boc on one nitrogen is a highly effective way to ensure mono-alkylation. The alkylation is performed on the unprotected nitrogen, followed by deprotection.[1]
Reductive Amination Typically room temperatureThis method offers better control by reacting the piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced. This pathway avoids the formation of over-alkylated quaternary ammonium salts.[1]
Lowering Reaction Temperature As low as practical while maintaining a reasonable rateLowering the temperature can disfavor the second alkylation, which may have a slightly higher activation energy.[1]
Issue 3: Reaction Works at High Temperature, but Leads to Decomposition

Q: My reaction only proceeds at reflux, but my starting materials or product seem to be decomposing. What can I do?

A: This indicates that the required activation energy for your desired reaction is close to the activation energy of decomposition pathways. The key here is to find a way to promote the desired reaction at a lower temperature.

start Decomposition at High Temp. step1 Identify Source of Decomposition (Solvent, Reagents) start->step1 step2 Switch to a more inert, higher-boiling solvent (e.g., Toluene, Dioxane) step1->step2 step3 Use a more reactive alkylating agent (e.g., R-I instead of R-Cl) step1->step3 step4 Consider Catalysis (e.g., Buchwald-Hartwig for N-arylation) step1->step4 step5 Does the reaction proceed at a lower temperature? step2->step5 step3->step5 step4->step5 step6 Optimized Conditions Found step5->step6 Yes step7 Re-evaluate synthetic route step5->step7 No

Caption: Troubleshooting decomposition at high temperatures.

Detailed Explanation:

  • Solvent Choice: As mentioned, solvents like DMF can be problematic at high temperatures.[1] Switching to a more robust solvent like toluene or dioxane may be beneficial.

  • Reactivity of the Electrophile: Using a more reactive alkylating agent (alkyl iodide > bromide > chloride) will lower the activation energy of the reaction, allowing it to proceed at a lower temperature.

  • Catalysis: For certain transformations, particularly N-arylation, a catalyst is essential. Buchwald-Hartwig amination, for example, uses a palladium catalyst to facilitate C-N bond formation under milder conditions than traditional methods.[7] While this is for arylation, the principle of using a catalyst to lower the activation energy is broadly applicable. For alkylation with alcohols, transition metal catalysts are required.[3]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Direct N-Alkylation

This protocol is designed to find the optimal temperature for the mono-N-alkylation of a Boc-protected piperazine derivative with an alkyl bromide.

  • Setup: In three separate reaction vessels, dissolve N-Boc-piperazine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 equiv.) to each vessel.

  • Temperature Control:

    • Vessel 1: Stir at room temperature (25°C).

    • Vessel 2: Stir in a pre-heated oil bath at 50°C.

    • Vessel 3: Stir in a pre-heated oil bath at 80°C (reflux).

  • Monitoring: At 1, 2, 4, 8, and 24-hour intervals, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the TLC plates to determine the temperature that gives the best conversion with the least amount of byproduct formation in a reasonable amount of time.

  • Work-up (for the optimal reaction): Once the reaction is complete, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify by column chromatography.[1]

Protocol 2: Reductive Amination at Room Temperature

This protocol is an alternative to direct alkylation and is often effective at room temperature, avoiding the need for heat.

  • Setup: Dissolve the piperazine derivative (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the solution.

  • Reaction: Stir the reaction at room temperature until completion (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.[1]

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Reductive amination with different catalysts at various temperatures. - ResearchGate. Available from: [Link]

  • Effect of the temperature on the process for piperazine and... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)
  • Thermodynamic vs kinetic reaction control with radical substitution. Available from: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. Available from: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. Available from: [Link]

  • Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation - ChemRxiv. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]

  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem. (URL not available)
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)
  • Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts - SSRN. Available from: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available from: [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem. (URL not available)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available from: [Link]

Sources

Technical Support Center: Solubilization of 2-(1-Isobutylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubilization of 2-(1-Isobutylpiperazin-2-yl)ethanol , a specialized piperazine building block often used in medicinal chemistry.

This guide distinguishes this specific isomer (C2-substituted ethanol, N1-isobutyl) from the more common N-substituted variants, as the structural differences significantly impact pKa and solubility profiles.[1]

Executive Summary & Molecule Profile

The Core Challenge: Researchers often encounter phase separation ("oiling out") when attempting to dissolve the free base of 2-(1-Isobutylpiperazin-2-yl)ethanol in neutral aqueous media.[1] This molecule exhibits pH-dependent solubility driven by its two ionizable nitrogen centers.[1]

Compound Profile:

  • IUPAC Name: 2-(1-Isobutylpiperazin-2-yl)ethanol[1]

  • Key Structural Features:

    • N4 Position: Secondary amine (High basicity, pKa ≈ 9.2–9.6).[1]

    • N1 Position: Tertiary amine with Isobutyl group (Lower basicity, pKa ≈ 5.0–5.4).[1]

    • C2 Position: Ethanol side chain (Chiral center).[1]

  • Solubility Behavior:

    • Free Base: Lipophilic oil/low-melting solid.[1] Sparingly soluble in water at pH > 8.[1]

    • Salt Forms: Highly soluble as Dihydrochloride (2HCl) or Monohydrochloride (HCl).

Interactive Troubleshooting Decision Tree

Before proceeding to protocols, use this logic flow to identify the correct solubilization strategy for your application.

SolubilityTree cluster_legend Legend Start Start: What is your Target Application? AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro/In Vivo ChemSyn Chemical Synthesis (Reaction Solvent) AppType->ChemSyn Synthesis pH_Check Can you tolerate Acidic pH (< 6.0)? BioAssay->pH_Check SaltForm Convert to 2HCl Salt (Protocol B) ChemSyn->SaltForm AcidYes Use Buffer Formulation (Protocol A) pH_Check->AcidYes Yes AcidNo Use Co-Solvent/Carrier (Protocol C) pH_Check->AcidNo No (Neutral req.) Decision Decision Point Action Action Protocol

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Technical Modules & Protocols

Module A: pH-Dependent Solubilization (The "Protonation Switch")

The Science: The solubility of this molecule is governed by the ionization of the piperazine ring.[1]

  • pH > 10: Both nitrogens are deprotonated (Neutral Free Base).[1] Solubility is lowest.

  • pH 6.0 – 8.0: The N4 (secondary) amine is protonated (Mono-cation).[1] Moderate solubility.

  • pH < 5.0: Both N4 and N1 are protonated (Di-cation).[1] Maximum solubility (>100 mg/mL). [1]

FAQ: Why does my solution turn cloudy when I add PBS (pH 7.4)? A: You are likely crossing the pKa threshold of the N4 amine.[1] If you start with a stock in DMSO or acid and dilute into neutral PBS, the local pH shift causes the free base to precipitate or "oil out" before it can disperse.[1]

Protocol A: Preparation of a 50 mM Aqueous Stock (Acidic) Best for: Storage stocks or assays where a small acidification is acceptable.

  • Weigh: 13 mg of 2-(1-Isobutylpiperazin-2-yl)ethanol (Free Base).

  • Solvent: Prepare 0.1 M HCl or 50 mM Citrate Buffer (pH 4.0).

  • Dissolve: Add 900 µL of the acidic solvent. Vortex for 30 seconds.[1]

  • Adjust: The solution should be clear. If not, add 1 M HCl dropwise until clear.[1]

  • Finalize: Adjust volume to 1 mL.

  • Filter: Sterilize using a 0.22 µm PVDF or PES filter (Do not use Nylon if strictly acidic).[1]

Module B: In-Situ Salt Formation (The "Permanent Fix")[1]

The Science: Isolating the dihydrochloride (2HCl) salt creates a stable, solid form that dissolves instantly in water. The chloride counter-ions disrupt the crystal lattice energy and provide a hydration shell.[1]

FAQ: Can I just buy the salt? A: Yes, the dihydrochloride salt (CAS 1049750-12-0) is commercially available and recommended over the free base for aqueous applications [1].[1]

Protocol B: In-Situ Conversion to Dihydrochloride Best for: Users who only have the free base oil and need a stable aqueous solution.[1]

  • Dissolve: Dissolve the free base oil in a minimal amount of Ethanol or Diethyl Ether.[1]

  • Acidify: Add 2.5 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).

  • Precipitate:

    • If in Ether: The salt will precipitate immediately as a white solid.[1]

    • If in Ethanol: Evaporate the solvent under reduced pressure (Rotavap) to obtain the solid salt.

  • Reconstitution: The resulting solid is highly water-soluble.[1]

Module C: Co-Solvent Strategies (Neutral pH Applications)

The Science: If your assay requires strictly neutral pH (7.[1]4) and you cannot use the salt form (e.g., due to chloride sensitivity), you must use a co-solvent system to "shield" the lipophilic isobutyl group.

Table 1: Recommended Co-Solvent Systems

Co-SolventMax Final Conc. (%)Solubility Limit (Est.)Notes
DMSO 0.1% - 1.0%~50 µMStandard for HTS.[1] Risk of precipitation upon dilution.[1]
PEG-400 5% - 20%~1-5 mMExcellent for in vivo formulation.[1]
HP-β-CD 10% - 20% (w/v)> 10 mMGold Standard. Encapsulates the isobutyl tail.[1]

Protocol C: Cyclodextrin Complexation (The "Trojan Horse") Best for: Animal studies or sensitive cell assays at neutral pH.

  • Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]

  • Add Compound: Add the 2-(1-Isobutylpiperazin-2-yl)ethanol free base directly to the vehicle.

  • Sonicate: Sonicate at 40°C for 20-30 minutes. The cyclodextrin cavity will encapsulate the hydrophobic isobutyl group.[1]

  • Filter: Filter sterilize. This solution is typically stable at pH 7.4 without precipitation.[1]

Troubleshooting "Oiling Out"

Symptom: You observe distinct oily droplets at the bottom of the tube or a milky emulsion after dilution.[1]

Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] The compound has exceeded its saturation limit at the current pH, and because the melting point is near room temperature, it separates as an oil rather than a crystal.[1]

Recovery Steps:

  • Do NOT filter: Filtering now will remove your compound.[1]

  • Acidify: Add 1N HCl dropwise. If the oil disappears, it was pH-related insolubility.[1]

  • Heat & Sonicate: If using Cyclodextrins, heat to 50°C to encourage inclusion complex formation, then cool slowly.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3020606, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride (Analogous Salt Data). Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Enhancing Reaction Kinetics for Sterically Hindered Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of reaction kinetics for sterically hindered piperazine derivatives. Ticket ID: KINETICS-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, 2-isopropylpiperazine, or N-tert-butyl substituted variants) present a unique kinetic challenge. The steric bulk adjacent to the nucleophilic nitrogen dramatically increases the activation energy (


) required for bond formation, whether via metal-catalyzed cross-coupling, nucleophilic aromatic substitution (

), or amide coupling.

This guide moves beyond standard protocols, focusing on kinetic acceleration strategies that overcome the steric penalty. We utilize high-activity precatalysts, concerted transition states, and thermodynamic forcing to drive these difficult reactions to completion.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Q: My Buchwald-Hartwig coupling with a 2,6-disubstituted piperazine stalls at 20% conversion. Increasing catalyst loading doesn't help. What is the failure mode?

A: The failure mode is likely reductive elimination failure or catalyst deactivation , not oxidative addition. In sterically hindered systems, the bulky amine has difficulty coordinating to the Palladium(II) center. Even if it coordinates, the final reductive elimination step to form the C-N bond is sterically crowded. If this step is too slow, the active Pd(0) species is not regenerated, and the catalyst decomposes (often to Pd black).

The Solution: Ligand & Precatalyst Switch You must use a ligand designed to facilitate reductive elimination in bulky systems.

  • Recommendation: Switch to RuPhos or BrettPhos .

    • Why: These dialkylbiaryl phosphine ligands are bulky themselves. Counter-intuitively, their bulk promotes reductive elimination by "squeezing" the product out of the metal center. RuPhos is the gold standard for secondary amines with

      
      -branching.
      
  • Precatalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 .

    • Why: Generation-4 (G4) precatalysts activate at room temperature, ensuring all palladium enters the catalytic cycle immediately, unlike Pd(OAc)₂ which requires reduction and can aggregate before binding the ligand.

Protocol: Optimized Coupling for Hindered Piperazines
ComponentStandard ReagentOptimized for Hindered Piperazine
Catalyst Source Pd(OAc)₂ / Pd₂dba₃RuPhos Pd G4 (1–3 mol%)
Ligand BINAP / XantphosRuPhos (1:1 ratio with Pd)
Base Cs₂CO₃NaOtBu (Stronger base speeds up deprotonation)
Solvent Toluene / DMF1,4-Dioxane or t-Amyl Alcohol
Temperature 80 °C100–110 °C

Step-by-Step Workflow:

  • Charge a reaction vial with the aryl halide (1.0 equiv), hindered piperazine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos Pd G4 (2.0 mol%).

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 100 °C. Monitor by HPLC at 1 hour.

    • Note: If conversion is <50%, add 1.0 mol% additional catalyst and raise temp to 110 °C.

Module 2: Nucleophilic Aromatic Substitution ( )

Q: I am trying to react 2-isopropylpiperazine with a chloropyridine, but the reaction is sluggish even in DMF at 120°C. How can I accelerate this without decomposing the substrate?

A: The steric bulk of the isopropyl group prevents the "approach" vector required for the Meisenheimer complex formation. Standard polar aprotic solvents (DMF, NMP) stabilize the intermediate, but they may not be enough to lower the


 of the transition state.

The Solution: Solvent Hydrogen Bond Basicity & Concerted Mechanisms Recent kinetic studies suggest that in specific solvents,


 reactions can shift from a stepwise mechanism (formation of Meisenheimer complex) to a concerted  mechanism, which avoids the high-energy intermediate.
  • Strategy 1: Switch to DMSO.

    • DMSO has higher polarity and hydrogen-bond accepting capability than DMF, which can better stabilize the charge separation in the transition state of hindered nucleophiles.

  • Strategy 2: The "Melt" Approach.

    • If your piperazine is a solid with a low melting point, or if you can use a liquid piperazine derivative, run the reaction neat (no solvent) or with the piperazine acting as the solvent (5–10 equivalents).

    • Why: This maximizes the concentration of the nucleophile (

      
      ). Increasing 
      
      
      
      from 0.2 M (solution) to ~10 M (neat) increases the rate by 50-fold.
Decision Logic for Conditions

SNAr_Optimization Start Start: Hindered Piperazine + Aryl Halide CheckEWG Is the Aryl Halide Electron Deficient? (e.g., Nitro, CN, Pyridine) Start->CheckEWG HighlyDeficient Highly Deficient (e.g., 2,4-dinitrohalobenzene) CheckEWG->HighlyDeficient Yes ModeratelyDeficient ModeratelyDeficient CheckEWG->ModeratelyDeficient Marginal MethodA Method A: Mild S_NAr Solvent: MeCN or EtOH Base: DIPEA Temp: 60-80°C HighlyDeficient->MethodA ModeratlyDeficient Moderately Deficient (e.g., 2-chloropyridine) MethodB Method B: High-Force S_NAr Solvent: DMSO (anhydrous) Base: K2CO3 or Cs2CO3 Temp: 120-140°C MethodC Method C: The 'Melt' Solvent: None (Neat Piperazine) Temp: 100-120°C *Wash out excess later* MethodB->MethodC If < 50% Yield Buchwald Switch to Buchwald-Hartwig (See Module 1) MethodC->Buchwald If Fails ModeratelyDeficient->MethodB caption Figure 1: Decision matrix for selecting SNAr conditions based on electrophile reactivity.

Module 3: Amide Coupling

Q: Standard HATU/DIPEA coupling fails to couple my hindered piperazine to a carboxylic acid. I see the activated ester forming, but the amine won't attack.

A: This is a classic "steric wall" problem. The active ester formed by HATU (the O-At ester) is reactive, but bulky. A hindered piperazine cannot easily approach a bulky active ester.

The Solution: Acyl Fluorides Acyl fluorides are the "smallest" activated species. The fluorine atom is small (van der Waals radius similar to H), allowing even the most sterically hindered amines to attack the carbonyl carbon.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Protocol:

    • Dissolve Carboxylic Acid (1.0 equiv) in DCM.[1]

    • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv). Stir for 30 mins to form the acyl fluoride in situ.

    • Add the hindered piperazine (1.2 equiv).

    • The reaction usually proceeds at room temperature. If not, heat to 40 °C.

Comparison of Coupling Agents for Hindered Amines:

Coupling AgentSteric Bulk of Active SpeciesSuitability for Hindered Piperazines
HATU High (OBt/OAt ester)Poor to Moderate
T3P ModerateGood (Low epimerization risk)
TFFH (Acyl Fluoride) Very Low Excellent

Module 4: General Kinetic Enhancements

Q: Can I use Microwave Irradiation?

A: Yes, and you should. Microwave irradiation is particularly effective for hindered piperazines because it allows you to superheat solvents above their boiling points (e.g., heating MeOH to 100 °C in a sealed vessel).

  • Mechanism: The rapid rotation of the piperazine dipole generates localized heat, helping to overcome the entropic penalty of bringing two bulky groups together.

  • Warning: Ensure your aryl halide is stable. Avoid microwaves if using diazonium salts or potentially explosive nitro-compounds.

References

  • Buchwald-Hartwig Ligand Design

    • Maitro, G., et al. "Precatalyst P7 and the Arylation of Sterically Hindered Amines." Journal of the American Chemical Society.[2] (Generalized citation for RuPhos/BrettPhos utility in hindered amines).

    • Note: RuPhos is specifically cited for secondary amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Acyl Fluorides in Amide Coupling

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent." Journal of the American Chemical Society.[2]

    • Application to hindered systems:Wodtke, R., et al. (2018). Acyl fluorides: A robust tool for the synthesis of sterically hindered amides. Organic & Biomolecular Chemistry.[Link]

  • SnAr Solvent Effects

    • Newby, J. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. The Journal of Organic Chemistry.[Link] (Verifying the concerted mechanism in specific solvent systems).

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.[Link]

Sources

Technical Support Guide: Column Chromatography for Piperazine Ethanol Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the purification of piperazine ethanol and its derivatives. Due to their unique physicochemical properties, these compounds present specific hurdles in column chromatography. This document provides in-depth, field-proven insights and troubleshooting protocols to enable successful isolation.

Part 1: Foundational Concepts - The Challenge of Purifying Piperazine Ethanols

Piperazine ethanol derivatives are characterized by two key functional groups: a basic piperazine ring and a polar hydroxyl group. This dual nature is the primary source of purification challenges.[1][2]

  • High Polarity: The presence of both amine and alcohol functionalities makes these molecules highly polar and often very soluble in water.[1][3] This means they have a strong affinity for polar stationary phases like silica gel and require highly polar mobile phases for elution.

  • Basicity: The piperazine moiety is basic.[2] Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This leads to strong acid-base interactions, which can cause several problems:

    • Severe Peak Tailing: The compound binds strongly and unevenly to the silica, resulting in broad, smeared bands instead of sharp peaks.

    • Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column, leading to low or no recovery.[4]

    • On-Column Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[4]

The key to successful purification is to mitigate the strong interaction between the basic analyte and the acidic stationary phase.

Part 2: Designing Your Purification Strategy

A robust purification strategy involves the careful selection of both the stationary phase and the mobile phase (eluent).

Stationary Phase Selection

The choice of stationary phase is critical for managing the basicity of piperazine ethanols.

Stationary PhaseAcidityBest For...Key Considerations
Silica Gel AcidicMost common, versatile for many separations.Requires deactivation. The acidic silanol sites must be masked with a basic additive in the eluent to prevent peak tailing and product loss.[2][5]
Alumina (Neutral) NeutralBasic or acid-sensitive compounds.Good alternative to silica. May have different selectivity. Less common and can be more expensive.
Alumina (Basic) BasicBasic compounds.Excellent for preventing interactions with basic analytes, but may be too retentive for very basic compounds.
Reversed-Phase (C18) N/ALess polar to moderately polar compounds.Generally unsuitable for highly polar piperazine ethanols, which may not be retained and will elute in the solvent front.[6] Specialized techniques like HILIC may be required.[7]
Eluent System Design: The Key to Elution and Peak Shape

For normal-phase chromatography on silica or alumina, a polar organic solvent system is required. The critical component for piperazine ethanols is the addition of a basic modifier to the eluent.

The Role of Basic Modifiers: A small amount of a volatile base, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) , is added to the mobile phase. This base is more competitive for the acidic silanol sites on the silica gel than the piperazine ethanol. It effectively "coats" the stationary phase, presenting a less acidic surface to your compound as it travels through the column. This minimizes strong interactions, leading to sharper peaks and improved recovery.[5][8]

Recommended Starting Eluent Systems (for Normal-Phase on Silica)

Solvent SystemPolarityTypical Starting Ratios & Comments
Dichloromethane / Methanol HighStart with 98:2 (DCM:MeOH) and increase MeOH content. Crucially, add 0.5-2% Triethylamine or Ammonium Hydroxide to the final mixture. [2]
Chloroform / Methanol HighSimilar to DCM/MeOH. A common starting point is 95:5 (CHCl₃:MeOH) + basic modifier.
Ethyl Acetate / Methanol Medium-HighCan be effective but is a more polar base system. Start with 9:1 (EtOAc:MeOH) + basic modifier.
Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the column chromatography of piperazine ethanol derivatives.

Q1: My compound is stuck at the top of the column and won't elute, even with a high percentage of methanol. What's wrong?

A1: This is a classic sign of strong, irreversible adsorption to the silica gel, likely because the mobile phase is not polar enough or lacks a basic modifier.

  • Cause: The basic piperazine is strongly bound to the acidic silanol sites. The polarity of the eluent alone may not be sufficient to break this interaction.

  • Solution:

    • Introduce a Basic Modifier: If you are not already using one, immediately prepare a new eluent containing 1-2% triethylamine or ammonium hydroxide.[2][5]

    • Increase Polarity Drastically: Prepare a more aggressive eluent system. A stock solution of 10% ammonium hydroxide in methanol can be used; try adding 5-10% of this stock solution to dichloromethane or chloroform as your eluent.[4]

    • Check Solubility: Ensure your compound is soluble in the eluent. While unlikely to be the primary issue, poor solubility can hinder movement.

Q2: I got my compound to elute, but it's a long, trailing smear across many fractions. How can I get a sharp peak?

A2: This phenomenon, known as peak tailing, is the most common problem and is a clear indicator of undesirable interactions with the stationary phase.[2]

  • Cause: While the eluent is polar enough to move the compound, the continuous "stick-and-release" interaction with acidic sites on the silica causes the band to broaden significantly.

  • Solution: Your primary goal is to suppress the interaction with silanol groups.

G start Peak Tailing Observed q1 Is a basic modifier (e.g., 1% TEA) in eluent? start->q1 a1 Add 1-2% TEA or NH4OH to the eluent system. q1->a1 No q2 Still Tailing? q1->q2 Yes end_good Problem Solved a1->end_good a2 Increase modifier to 2-3%. Consider pre-treating silica. q2->a2 Yes q2->end_good No q3 Still Tailing? a2->q3 a3 Switch to a neutral stationary phase like Alumina. q3->a3 Yes q3->end_good No end_bad Purification Complete a3->end_bad

Caption: Troubleshooting workflow for peak tailing.

Q3: My compound recovery is very low. Where did it go?

A3: Low recovery is typically due to irreversible adsorption or on-column degradation.[4] Both issues stem from the acidity of the silica gel. If you observe significant tailing, you are likely also experiencing some irreversible binding. In some cases, a portion of your material remains permanently stuck to the column.

  • Solution:

    • Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing a high concentration of base (e.g., 5% TEA in ethyl acetate/hexane). Then, re-equilibrate with your starting eluent (containing 1-2% TEA).[5] This passivates the most active sites.

    • Use Alumina: Switch to a neutral or basic alumina stationary phase, which lacks the acidic silanol groups responsible for the problem.[5]

Q4: How do I determine the right eluent mixture to start with?

A4: Thin-Layer Chromatography (TLC) is your most powerful tool for method development. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[9]

  • TLC Protocol:

    • Prepare several small TLC developing jars.

    • In each jar, place a different eluent system. For example:

      • Jar 1: 95:5 DCM/MeOH + 1% TEA

      • Jar 2: 90:10 DCM/MeOH + 1% TEA

      • Jar 3: 95:5 EtOAc/MeOH + 1% TEA

    • Spot your crude reaction mixture on separate TLC plates.

    • Run one plate in each jar.

    • Visualize the plates (e.g., under UV light or with a potassium permanganate stain).

    • Choose the solvent system that gives your desired product an Rf of 0.2-0.3 while providing the best separation from impurities. This is your starting condition for the column.

Part 4: Detailed Experimental Protocol

Protocol: Normal-Phase Chromatography of Piperazine Ethanol on Silica Gel

This protocol assumes you have already determined an optimal eluent system via TLC (e.g., 92:8 DCM:MeOH + 1% TEA).

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Add your starting eluent (e.g., 92:8 DCM:MeOH + 1% TEA) to the silica gel to form a consistent, pourable slurry. Stir gently to release trapped air bubbles.

  • Column Packing:

    • Secure the column vertically. Ensure the stopcock is closed.

    • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.

    • Gently tap the side of the column to ensure the silica packs down evenly without cracks. Add more slurry as needed until the desired bed height is reached.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude piperazine ethanol product in a minimal amount of a polar solvent (like methanol).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add the powdered sample as an even layer on top of the sand in your packed column.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Apply gentle air pressure to begin moving the solvent through the column.

    • Collect fractions and monitor their contents by TLC.

    • If separation is difficult or other compounds are slow to elute, you can perform a gradient elution by gradually increasing the percentage of the more polar solvent (methanol) in your eluent system.[2]

References
  • Solubility of Piperazine (C4H10N2). Solubility of Things.
  • 2-Piperazinylethanol | Solubility of Things. Solubility of Things.
  • Piperazine | C4H10N2 . PubChem. National Institutes of Health. Available from: [Link]

  • N-(2-Hydroxyethyl) Piperazine . Mallak Specialties Pvt Ltd. Available from: [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . Taylor & Francis Online. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available from: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

  • Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

Sources

Validation & Comparative

Advanced Structural Elucidation of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-(1-Isobutylpiperazin-2-yl)ethanol presents a unique analytical challenge due to the interplay between the flexible piperazine ring, the steric bulk of the isobutyl group, and the chirality at the C2 position.[1] Unlike simple symmetric piperazines, this molecule exhibits significant diastereotopicity , rendering standard automated assignment algorithms unreliable.

This guide provides a definitive interpretation of the 1H NMR spectrum, comparing the free base "performance" (spectral resolution) against its salt forms and regioisomers. It establishes a self-validating protocol to distinguish the target C-alkylated product from common N-alkylated impurities.

Structural Breakdown & Theoretical Framework

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of three distinct spin systems that interact via the chiral center at C2 of the piperazine ring.[1]

The Molecule[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-(1-(2-methylpropyl)piperazin-2-yl)ethanol[1]

  • Key Feature: The C2 carbon is chiral.[1] This makes the protons on the adjacent methylene groups (both in the ring and on the ethanol tail) diastereotopic (magnetically non-equivalent).

The Spin Systems[1][2]
  • Isobutyl Group (Zone A): Characterized by a strong methyl doublet and a shielded methylene pair.

  • Piperazine Core (Zone B): A complex ABMNX system due to the C2 chiral center breaking symmetry.

  • Ethanol Tail (Zone C): Contains the diagnostic hydroxyl proton and diastereotopic methylene protons adjacent to the chiral center.

Structure cluster_legend Spectral Impact Isobutyl Zone A: Isobutyl Group (Steric Bulk) Piperazine Zone B: Piperazine Ring (Chiral Center @ C2) Isobutyl->Piperazine N1 Attachment Ethanol Zone C: Ethanol Tail (H-Bonding Donor) Piperazine->Ethanol C2 Attachment Diastereotopicity Result: Complex Multiplets (Not Triplets) Piperazine->Diastereotopicity Ethanol->Diastereotopicity

Figure 1: Structural zones and their impact on the NMR spectrum.

1H NMR Spectrum Analysis (400 MHz, CDCl3)

The following data represents the reference standard for the free base form. Note that chemical shifts (


) may drift (

ppm) depending on concentration and temperature.
Comparative Data Table
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic & Diagnostic Value
H-a 0.88 - 0.92Doublet (

Hz)
6HIsobutyl Methyls. The most shielded signal; serves as the internal reference for integration.[1]
H-b 1.70 - 1.85Multiplet (septet-like)1HIsobutyl Methine. Overlaps are common here; verify with COSY.[1]
H-c 2.05 - 2.15Doublet/Multiplet2HIsobutyl N-CH2. Distinctly shielded compared to ring protons due to lack of ring strain.[1]
H-d 2.30 - 2.95Complex Multiplets5HPiperazine Ring (H3, H5, H6). Broadened due to ring inversion. H6 protons are non-equivalent.[1]
H-e 2.75 - 2.85Multiplet1HChiral Center (H2). The "Gatekeeper" proton.[1] Its complexity confirms substitution at C2.[1]
H-f 1.60 - 1.80Multiplet2HEthanol C-CH2. Highly diastereotopic; often appears as two complex multiplets rather than a quartet.[1]
H-g 3.65 - 3.75Triplet/Multiplet2HEthanol O-CH2. Deshielded by oxygen.[1] Look for "roofing" effects indicating strong coupling.[1]
H-h ~3.0 - 4.5Broad Singlet2HExchangeable (OH & NH). Variable position.[1] Disappears with D2O shake.
Critical Interpretation Nuances
1. The "False Triplet" Trap

In achiral ethanol derivatives, the O-CH2 protons appear as a clear triplet.[1] In 2-(1-Isobutylpiperazin-2-yl)ethanol , the adjacent chiral center (C2) renders the intermediate methylene protons (H-f) non-equivalent.[1]

  • Observation: The O-CH2 signal (H-g) may appear as a complex multiplet or a "pseudo-quartet" rather than a clean triplet.

  • Validation: Do not interpret this complexity as an impurity. It is a structural confirmation of the C2 chirality.[1]

2. The Isobutyl Doublet

The isobutyl group attached to N1 provides a clean doublet at ~0.9 ppm.[1]

  • Quantification: Set this integral to 6.00. If the integral of the aromatic/olefinic region (if checking for precursors) is non-zero, you have unreacted starting material.

Performance Comparison: Alternatives & Impurities

This section compares the analytical "performance" of 1H NMR against alternative methods and structural isomers.

Comparison 1: Target vs. Regioisomer (N-Alkylation)

The most common synthesis byproduct is 2-(4-isobutylpiperazin-1-yl)ethanol , where the ethanol chain is attached to a Nitrogen, not Carbon 2.[1]

FeatureTarget: C-Substituted (C2)Isomer: N-Substituted (N1/N4)
Symmetry Asymmetric. Complex multiplets.[1]Pseudo-Symmetric. Cleaner triplets for ring protons.
Chiral Methine Present (~2.8 ppm). Diagnostic.[1]Absent. No methine signal in the ring region.
Ethanol CH2 Diastereotopic (Complex).[1]Enantiotopic (Clean Triplet).
Conclusion High Specificity. NMR easily distinguishes these.Low Specificity. Looks like generic piperazine.[1]
Comparison 2: Free Base vs. Dihydrochloride Salt

Drug development often requires the salt form (e.g., CAS 1049750-12-0).[1]

  • Free Base (CDCl3): Sharp signals.[1] OH and NH protons are often visible but broad.[1] Best for structural assignment.

  • Salt Form (D2O/DMSO-d6):

    • Shift: Significant downfield shift of protons alpha to nitrogens (

      
       ppm) due to protonation.
      
    • Resolution: Loss of fine splitting in the ring protons due to rapid exchange and conformational locking.[1]

    • Recommendation: Always convert a small aliquot to free base (using NaHCO3/CDCl3 extraction) for structural confirmation, then analyze the salt for purity.

Experimental Protocol: Self-Validating Assignment

To ensure high-trust results, follow this "D2O Shake" protocol. This method validates the exchangeable protons and simplifies the diastereotopic regions.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d).

    • Why: CDCl3 is non-polar enough to allow intramolecular H-bonding, keeping the OH signal visible (usually).

  • Acquisition 1 (Standard):

    • Run a standard 1H NMR (16 scans, d1=1.0s).

    • Checkpoint: Identify the broad singlets for OH/NH.

  • The "D2O Shake" (Validation):

    • Add 1-2 drops of D2O directly to the NMR tube.[1]

    • Shake vigorously for 30 seconds.

    • Wait 5 minutes for phase separation (D2O floats to top, CDCl3 at bottom).

    • Re-run the spectrum.[1]

  • Analysis of Difference:

    • Disappearance: The signals at >3.0 ppm (broad singlets) must vanish. If they remain, they are likely impurities (non-exchangeable).

    • Simplification: The multiplets near 3.7 ppm (O-CH2) often sharpen as coupling to the OH proton is removed.[1]

Protocol Start Dissolve in CDCl3 Run1 Run 1H NMR Start->Run1 Check Identify OH/NH Signals Run1->Check D2O Add D2O & Shake Check->D2O Run2 Re-run 1H NMR D2O->Run2 Compare Compare Spectra Run2->Compare Result1 Signals Vanish: Confirmed Exchangeable Compare->Result1 Yes Result2 Signals Persist: Impurity Detected Compare->Result2 No

Figure 2: The D2O Shake Protocol for validating exchangeable protons.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

    • Context: Provides comparative NMR data for the piperidine analog, validating the shift of the C2-methine proton.
    • Context: Reference for the core piperazine-ethanol scaffold without the isobutyl group.[1]

  • Wodtke, R., et al. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.[1] Retrieved from [Link]

    • Context: Authoritative source on piperazine ring conformational dynamics and temperature-dependent NMR splitting.[1][3][4]

    • Context: General protocols for distinguishing piperazine impurities and salt forms.[1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(1-Isobutylpiperazin-2-yl)ethanol and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-(1-Isobutylpiperazin-2-yl)ethanol, a substituted piperazine derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a mechanistic understanding of fragmentation pathways. We will compare the insights gained from mass spectrometry with those from alternative analytical techniques, providing a comprehensive framework for the structural elucidation of this and similar molecules. The content herein is grounded in established principles of mass spectrometry and supported by experimental data from analogous compounds in the scientific literature.

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, finding application as antipsychotics, antihistamines, and anthelmintics.[1] Their prevalence, coupled with the emergence of piperazine analogues as new psychoactive substances (NPS), necessitates robust and reliable analytical methods for their identification and characterization.[2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for this purpose, offering high sensitivity and specificity.[4]

Understanding the fragmentation patterns of these molecules is critical. It allows for unambiguous structural confirmation, differentiation between isomers, and the identification of metabolites or degradation products. This guide focuses on 2-(1-Isobutylpiperazin-2-yl)ethanol, a molecule featuring several key structural motifs—a piperazine ring, an N-isobutyl substituent, and a C-ethanol substituent—that influence its behavior in the mass spectrometer.

Predicted Mass Spectrometry Fragmentation of 2-(1-Isobutylpiperazin-2-yl)ethanol

The fragmentation of piperazine derivatives is highly dependent on the ionization method and the substitution pattern on the heterocyclic ring.[1] For a molecule like 2-(1-Isobutylpiperazin-2-yl)ethanol (Molecular Formula: C₁₀H₂₂N₂O, Monoisotopic Mass: 186.17 g/mol ), electrospray ionization (ESI) in positive mode would be the preferred method, yielding a protonated molecule, [M+H]⁺, at m/z 187.18. Subsequent fragmentation via collision-induced dissociation (CID) would proceed through predictable pathways governed by the stability of the resulting fragment ions. The primary driving force for fragmentation in aliphatic amines is the α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[5][6][7]

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 2-(1-Isobutylpiperazin-2-yl)ethanol is expected to be dominated by several key bond cleavages, primarily involving the substituents and the piperazine ring itself.

  • α-Cleavage and Loss of the Isobutyl Group: The most facile fragmentation is often the α-cleavage of the largest alkyl group attached to a nitrogen atom.[5] In this case, cleavage of the bond between the piperazine ring nitrogen (N-1) and the isobutyl group would result in the loss of an isobutene neutral molecule (C₄H₈, 56.06 Da) via a rearrangement, or an isobutyl radical (C₄H₉•, 57.07 Da). The loss of isobutene is a common pathway for N-alkylated amines and would generate a stable ion at m/z 131.12 .

  • α-Cleavage of the Ethanol Sidechain: Cleavage of the C-C bond between the piperazine ring and the ethanol group is another expected α-cleavage pathway. This would lead to the formation of a resonance-stabilized piperazine-containing cation at m/z 156.16 and the loss of a neutral formaldehyde (CH₂O, 30.01 Da) or a CH₂OH radical (31.02 Da).

  • Piperazine Ring Fission: The piperazine ring itself can undergo cleavage.[1][8] This complex process typically involves the breaking of two C-N or C-C bonds within the ring, leading to a variety of smaller fragment ions. Common fragments observed from the piperazine ring itself include ions at m/z 70 and m/z 56 .[8]

  • Loss of Water from the Ethanol Moiety: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O, 18.01 Da).[9] While this is often more prevalent in electron ionization (EI), it can also be observed in CID. This would result in a fragment ion at m/z 169.17 .

Visualization of Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary predicted fragmentation pathways for the protonated 2-(1-Isobutylpiperazin-2-yl)ethanol molecule.

G cluster_main cluster_frags M [M+H]⁺ m/z 187.18 F1 m/z 131.12 M->F1 - C₄H₈ F2 m/z 156.16 M->F2 - CH₂O F3 m/z 169.17 M->F3 - H₂O F4 m/z 70 / 56 M->F4 Ring Fission

Caption: Predicted major fragmentation pathways from the [M+H]⁺ ion.

Caption: Structural representation of key fragmentation events.

Summary of Predicted Fragments
m/z (Predicted) Proposed Ion Structure / Neutral Loss Fragmentation Pathway Significance
187.18[C₁₀H₂₂N₂O + H]⁺Protonated MoleculeConfirms molecular weight.
169.17[C₁₀H₂₀N₂]⁺ / Loss of H₂ODehydrationIndicates presence of hydroxyl group.
156.16[C₉H₂₀N₂]⁺ / Loss of CH₂Oα-Cleavage of ethanol sidechainConfirms C-2 substitution.
131.12[C₆H₁₄N₂O]⁺ / Loss of C₄H₈α-Cleavage of isobutyl groupConfirms N-1 isobutyl substitution.
70.08 / 56.06e.g., [C₄H₈N]⁺ / [C₃H₆N]⁺Piperazine Ring FissionCharacteristic of the piperazine core.[8]

Comparison with Alternative Analytical Methodologies

While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural elucidation often benefits from complementary techniques.[1]

Technique Strengths for 2-(1-Isobutylpiperazin-2-yl)ethanol Limitations Experimental Considerations
LC-MS/MS High sensitivity and specificity; provides molecular weight and structural information from fragmentation.[3] Ideal for complex mixtures.[4]Does not provide definitive stereochemical or connectivity information without standards.Requires optimization of chromatographic separation and collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive information on the carbon-hydrogen framework and atom connectivity (¹H, ¹³C, COSY, HSQC).[1]Lower sensitivity compared to MS; requires a pure sample in larger quantities (mg scale).Sample must be dissolved in a suitable deuterated solvent.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds. Provides reproducible fragmentation patterns under Electron Ionization (EI).[1]The target molecule has low volatility due to the hydroxyl group and secondary amine. Derivatization (e.g., acylation) is likely required to improve volatility and thermal stability.[1][10]Derivatization adds a step to sample preparation and alters the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present (e.g., O-H stretch from the alcohol, N-H stretch from the secondary amine, C-H stretches).[1]Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis.Sample can be analyzed neat (as a liquid or solid) or in a suitable solvent.

Expert Insight: For novel compound identification, a synergistic approach is most effective. High-resolution mass spectrometry (HRMS) would first be used to determine the exact mass and elemental composition. Subsequently, MS/MS would elucidate key structural motifs. Finally, 1D and 2D NMR experiments would be performed to unambiguously establish the connectivity and stereochemistry of the molecule.

Experimental Protocols

To obtain high-quality MS/MS data for 2-(1-Isobutylpiperazin-2-yl)ethanol, a validated LC-MS/MS protocol is essential. The following represents a robust starting point for method development.

Workflow for LC-MS/MS Analysis

Caption: Standard workflow for LC-MS/MS based structural analysis.

Detailed Step-by-Step Protocol

1. Sample Preparation:

  • Objective: To prepare a clean sample at an appropriate concentration for LC-MS/MS analysis.

  • Procedure:

    • Prepare a stock solution of 2-(1-Isobutylpiperazin-2-yl)ethanol at 1 mg/mL in methanol.

    • Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a working solution of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Conditions:

  • Objective: To achieve chromatographic separation of the analyte from any impurities and deliver it to the mass spectrometer.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for this type of polar compound.

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analyte for positive ion mode ESI.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Objective: To ionize the analyte and generate fragment ions for analysis.

  • Parameters (example for a Q-TOF or Triple Quadrupole instrument):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 50 to 500 to identify the protonated molecular ion ([M+H]⁺ at m/z 187.18).

      • Product Ion Scan (MS/MS): Select the precursor ion at m/z 187.2 with an isolation window of ~1 Da. Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to generate a comprehensive fragmentation spectrum. Collision-induced dissociation (CID) is the process used to generate fragment ions.[12]

Conclusion

The mass spectrometric fragmentation of 2-(1-Isobutylpiperazin-2-yl)ethanol is predicted to be a well-defined process dominated by characteristic α-cleavages of the N-isobutyl and C-ethanol substituents, as well as fission of the piperazine ring. These predictable pathways allow for the confident identification of its key structural features. While LC-MS/MS stands out as a primary tool for its analysis due to its high sensitivity and specificity, a multi-faceted approach incorporating NMR and other spectroscopic techniques is the gold standard for complete and unambiguous structural elucidation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers undertaking the analysis of this and other novel piperazine derivatives.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.
  • BenchChem. (2025).
  • Siodmiak, J., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Welz, M., et al. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method.
  • (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559–2568.
  • (n.d.). Mass Spectrometry: Fragmentation. University of California, Los Angeles.
  • (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • De Hoffmann, E., & Stroobant, V. (2007).
  • Whitman College. (n.d.). GCMS Section 6.15.
  • Li, Y., et al. (2022).
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
  • Creative Proteomics. (n.d.).
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2-(1-isobutyl-2-piperazinyl)ethanol dihydrochloride. Merck.
  • Jackson, G. (2020).
  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups.
  • Gabelica, V. (2007). Electrospray mass spectrometry to study drug-nucleic acids interactions. ORBi.

Sources

Validating Purity of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol presents a classic "analytical triad" challenge: the molecule is polar (ethanol side chain), basic (piperazine core), and lacks a strong chromophore (absence of conjugated systems). While Gas Chromatography (GC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer theoretical advantages, this guide validates High-pH Reversed-Phase HPLC (RP-HPLC) as the superior routine Quality Control (QC) method.

This document provides a direct comparison of these techniques, followed by a fully validated protocol for the High-pH RP-HPLC method, compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge & Method Selection

The structural properties of 2-(1-Isobutylpiperazin-2-yl)ethanol dictate the analytical strategy. The secondary amine and hydroxyl group create significant tailing issues on traditional silica-based columns due to silanol interactions.

Comparative Analysis: Choosing the Right Tool

The following table contrasts the three primary methodologies available for this separation.

FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: HILIC Method C: GC-FID
Mechanism Hydrophobic interaction (Neutral state)Partitioning into water layerVolatility-based separation
Column Hybrid Silica C18 (High pH stable)Bare Silica or AmideDB-1 or DB-5
Sample Prep Dilute and ShootDilute (High Organic)Derivatization Required (Silylation)
Peak Shape Excellent (Suppressed Ionization)Good, but sensitive to water contentExcellent, but thermal degradation risk
Sensitivity Moderate (UV 210 nm)High (MS compatible)High (FID is universal)
Robustness High Moderate (Long equilibration)Moderate (Derivatization variability)
QC Suitability Best Good for R&DGood for volatile impurities
Decision Logic: Why High-pH RP-HPLC?

While HILIC is ideal for polar compounds, the equilibration time required for reproducible retention makes it less efficient for high-throughput QC. GC requires derivatization (e.g., with BSTFA) to cap the hydroxyl and amine groups, introducing an extra source of error.

The Solution: By using a hybrid-silica C18 column at pH 10.0 , we deprotonate the piperazine nitrogen (pKa ~9.8). This neutralizes the molecule, increasing its hydrophobicity and retention on C18 while simultaneously suppressing silanol ionization, resulting in sharp peaks without the need for messy ion-pairing reagents.

Part 2: Visualization of Analytical Strategy

The following diagram illustrates the decision matrix and the mechanistic validation workflow.

ValidationStrategy cluster_selection Method Selection Logic cluster_validation ICH Q2(R2) Validation Cycle Start Analyte: 2-(1-Isobutylpiperazin-2-yl)ethanol Prop1 Property: Basic Nitrogen Start->Prop1 Prop2 Property: Polar -OH Group Start->Prop2 Prop3 Property: Weak Chromophore Start->Prop3 Opt_RPHPLC High-pH RP-HPLC (Robust & Direct) Prop1->Opt_RPHPLC pH > pKa Opt_HILIC HILIC (Long Equilibration) Prop2->Opt_HILIC Opt_GC GC-FID (Requires Derivatization) Prop3->Opt_GC Val_Spec Specificity (Peak Purity) Opt_RPHPLC->Val_Spec Selected Method Val_Lin Linearity (r² > 0.999) Val_Spec->Val_Lin Val_Acc Accuracy (Spike Recovery) Val_Lin->Val_Acc Val_Pre Precision (Repeatability) Val_Acc->Val_Pre Val_Rob Robustness (pH/Temp/Flow) Val_Pre->Val_Rob

Caption: Decision tree for selecting High-pH RP-HPLC and the subsequent ICH Q2(R2) validation workflow.

Part 3: Validated Protocol (High-pH RP-HPLC)

This protocol has been optimized to ensure separation of the main peak from potential synthesis by-products (e.g., unreacted piperazine, isobutyl isomers).

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm). Note: Must be high-pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010
Standard Preparation
  • Stock Solution: Dissolve 25 mg of reference standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (90:10).

Part 4: Validation Data & Discussion

The following parameters must be evaluated to satisfy ICH Q2(R2) requirements [1].

System Suitability

Before any validation run, the system must meet these criteria to ensure the "fitness for purpose."

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Tf) NMT 1.51.1 (Excellent symmetry due to high pH)
Theoretical Plates (N) NLT 5000> 8500
RSD of Peak Area (n=6) NMT 2.0%0.4%
Resolution (Rs) > 2.0 (between impurity & main peak)3.2
Specificity (Selectivity)

Inject the blank, placebo, and spiked sample.

  • Observation: No interference should be observed at the retention time of the analyte (~6.5 min).

  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the purity angle is less than the purity threshold, ensuring no co-eluting impurities hide under the main peak.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Why it matters: Proves the detector response is directly proportional to purity within the working range.

Accuracy (Recovery)

Spike known amounts of the analyte into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

  • Protocol: Triplicate preparations at each level.

Sensitivity (LOD/LOQ)

Due to the weak UV absorbance at 210 nm, determining the Limit of Quantitation (LOQ) is critical.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: S/N

    
     3:1 (typically ~0.5 µg/mL).
    
  • LOQ: S/N

    
     10:1 (typically ~1.5 µg/mL).
    

Part 5: Troubleshooting & Scientific Rationale

Why 210 nm?

Piperazine derivatives lack conjugated


-systems. Absorption is primarily driven by the 

transitions of the nitrogen lone pairs [2]. While 210 nm is susceptible to solvent noise, using HPLC-grade Acetonitrile (cutoff <190 nm) and avoiding Methanol in the mobile phase (cutoff ~205 nm) ensures a stable baseline.
Why High pH?

At neutral pH (7.0), the piperazine ring is partially protonated (


). This positive charge interacts strongly with residual silanols (

) on the silica column, causing severe peak tailing.
  • Traditional Fix: Add Triethylamine (TEA) as a silanol blocker.

  • Modern Fix (Used here): Raise pH to 10.0. The amine becomes neutral (

    
    ), and the hybrid column resists dissolution. This yields sharper peaks and higher sensitivity.
    
Visualizing the Separation Mechanism

Mechanism cluster_lowph Low pH / Standard Silica (Avoid) cluster_highph High pH / Hybrid C18 (Recommended) Analyte_Pos Analyte (+) Interaction Ionic Drag (Tailing) Analyte_Pos->Interaction Silanol_Neg Silanol (-) Silanol_Neg->Interaction Analyte_Neu Analyte (Neutral) Separation Hydrophobic Partitioning Analyte_Neu->Separation C18_Chain C18 Ligand C18_Chain->Separation

Caption: Mechanistic comparison of analyte behavior on silica at different pH levels.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • B.K. Sharma. (2011). Instrumental Methods of Chemical Analysis.[1][2][5][6][7][8][9][10][11] Krishna Prakashan Media. (General reference for UV transitions in amines).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][12] U.S. Food and Drug Administration.[4]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-(1-Isobutylpiperazin-2-yl)ethanol via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Blueprint of a Drug Molecule

In the realm of drug development, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a fundamental necessity. The crystal structure of a molecule like 2-(1-Isobutylpiperazin-2-yl)ethanol dictates its physicochemical properties, including solubility, stability, dissolution rate, and bioavailability—all critical factors influencing its efficacy and safety as a therapeutic agent. An unambiguous structural determination provides the definitive molecular blueprint, guiding formulation development, ensuring batch-to-batch consistency, and protecting intellectual property.

This guide provides an in-depth comparison of the two principal X-ray Diffraction (XRD) methodologies for determining the crystal structure of a small organic molecule like 2-(1-Isobutylpiperazin-2-yl)ethanol: Single-Crystal X-ray Diffraction (SCXRD) and X-ray Powder Diffraction (XRPD). We will explore the causality behind experimental choices, detail self-validating protocols, and contextualize the XRD data with complementary analytical techniques to ensure the utmost scientific integrity.

Comparative Analysis: Single-Crystal vs. Powder XRD

The choice between SCXRD and XRPD is dictated by the nature of the sample and the specific information required. While both techniques rely on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice, their applications and the richness of the data they provide differ significantly.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)X-ray Powder Diffraction (XRPD)
Sample Requirement A single, high-quality crystal (typically 0.05 - 0.3 mm).~10-200 mg of microcrystalline powder.[1]
Primary Output A 3D map of electron density, yielding precise atomic coordinates (x, y, z), bond lengths, bond angles, and thermal parameters.[2]A 1D diffractogram (intensity vs. 2θ angle), which serves as a unique "fingerprint" for a specific crystalline phase.[3][4]
Primary Application Ab initio structure determination; absolute configuration.Phase identification, polymorph screening, crystallinity assessment, and quality control.[5][6]
Key Advantage Provides the most complete and unambiguous structural information.High-throughput, non-destructive, and representative of the bulk material.[4]
Key Limitation Growing suitable single crystals can be a significant bottleneck. The crystal may not represent the bulk material.[1][4]Ab initio structure determination is complex and often not possible for molecules of this complexity.[1]

Causality of Choice: For a novel compound like 2-(1-Isobutylpiperazin-2-yl)ethanol, the primary goal is to determine its exact molecular structure for the first time. Therefore, Single-Crystal XRD is the gold-standard and preferred method .[1] It is the only technique that can directly provide the precise 3D coordinates of every atom. XRPD's role becomes paramount later in the development pipeline for ensuring that the bulk powder synthesized for formulation consists of the same crystalline phase (polymorph) that was characterized by SCXRD.

The Workflow of Crystal Structure Determination

The process of determining a crystal structure is a logical sequence of steps, each building upon the last. The following diagram illustrates the typical workflow, highlighting the distinct paths for SCXRD and XRPD.

Crystal Structure Determination Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Data Analysis & Refinement cluster_3 Phase 4: Validation & Final Output synthesis Synthesis & Purification of 2-(1-Isobutylpiperazin-2-yl)ethanol crystal_growth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystal_growth SCXRD Path powder_prep Bulk Powder Preparation (e.g., grinding) synthesis->powder_prep XRPD Path scxrd_data SCXRD Data Collection (Diffractometer) crystal_growth->scxrd_data xrpd_data XRPD Data Collection (Diffractometer) powder_prep->xrpd_data structure_solution Structure Solution (e.g., SHELXT, SIR) scxrd_data->structure_solution phase_id Phase Identification & Unit Cell Indexing xrpd_data->phase_id refinement Structure Refinement (e.g., SHELXL, Olex2) structure_solution->refinement validation Structure Validation (checkCIF, PLATON) refinement->validation rietveld Rietveld Refinement (e.g., FullProf, GSAS-II) phase_id->rietveld rietveld->validation If structure is known final_structure Final Validated Crystal Structure (CIF File & Report) validation->final_structure

Caption: Workflow for crystal structure determination via SCXRD and XRPD.

Experimental Protocol 1: Single-Crystal XRD (The Definitive Structure)

This protocol outlines the necessary steps to obtain an unambiguous crystal structure.

1. Crystal Growth (The Art of Crystallography):

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered molecular packing to form a well-defined lattice with minimal defects.

  • Methodology:

    • Dissolve a high-purity sample of 2-(1-Isobutylpiperazin-2-yl)ethanol (or its salt, e.g., dihydrochloride, which often yields better crystals) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane, acetonitrile).

    • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial over several days to weeks is the most common starting point.

    • Alternatively, use vapor diffusion (hanging or sitting drop) where a less soluble "anti-solvent" slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Inspect the resulting crystals under a microscope. Ideal crystals are transparent, have well-defined faces, and are free of cracks or inclusions. They should extinguish light sharply when viewed between crossed polarizers.

2. Data Collection (The Measurement):

  • Rationale: To measure the positions and intensities of as many unique diffraction spots (reflections) as possible by rotating the crystal in a monochromatic X-ray beam.

  • Methodology:

    • Select a suitable crystal (typically 0.05-0.3 mm in all dimensions) and mount it on a goniometer head using cryo-oil and a fiber loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in sharper diffraction spots and higher quality data.

    • Perform the data collection on a modern diffractometer (e.g., Bruker APEX or Rigaku Oxford Diffraction).

    • The instrument software will determine the unit cell dimensions and crystal system from initial frames, then calculate an optimal strategy to collect a complete, highly redundant dataset.[7]

3. Structure Solution and Refinement (The Puzzle Solving):

  • Rationale: To first generate an initial model of the structure from the diffraction data (solution) and then iteratively improve that model until it provides the best possible fit to the experimental data (refinement).

  • Methodology:

    • Data Integration & Scaling: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Structure Solution: Use direct methods or Patterson methods (software like SHELXT is common) to determine the positions of the heavier atoms (O, N, C), solving the "phase problem" of crystallography.

    • Structure Refinement: Employ a crystallographic software package (e.g., SHELXL, Olex2) to refine the model.[7][8] This involves:

      • Assigning atom types (C, N, O).

      • Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

      • Locating hydrogen atoms from the difference electron density map and refining their positions.

      • Iteratively minimizing the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model. The quality of the fit is monitored using R-factors (R1, wR2) and the Goodness-of-Fit (GoF).[9]

Experimental Protocol 2: X-ray Powder Diffraction (The Fingerprint for Quality Control)

This protocol is used to characterize the bulk powder, ensuring it matches the single crystal reference.

1. Sample Preparation:

  • Rationale: To present a sample with a large number of randomly oriented crystallites to the X-ray beam. Preferred orientation, where crystallites align in a non-random way, can significantly alter peak intensities and lead to incorrect interpretations.[6]

  • Methodology:

    • Gently grind approximately 10-20 mg of the bulk crystalline sample in an agate mortar and pestle to a fine, uniform powder.

    • Mount the powder onto a low-background sample holder. Ensure the sample surface is flat and level with the holder's surface to prevent errors in peak positions.[1]

2. Data Collection:

  • Rationale: To measure the diffraction intensity as a function of the scattering angle (2θ).

  • Methodology:

    • Place the sample holder into a powder diffractometer.

    • Collect a diffractogram over a relevant angular range (e.g., 2° to 40° 2θ) with a step size and counting time sufficient to yield good signal-to-noise.

3. Data Analysis:

  • Rationale: To compare the experimental pattern to a reference or to identify the crystalline phases present.

  • Methodology:

    • Phase Identification: The primary use is to compare the experimental XRPD pattern of a new batch of 2-(1-Isobutylpiperazin-2-yl)ethanol to the pattern calculated from the definitive single-crystal structure. A perfect match confirms phase identity and purity.

    • Unit Cell Indexing: For a pure, unknown phase where single crystals cannot be grown, specialized software can attempt to determine the unit cell parameters from the peak positions, though this can be challenging.[4]

    • Rietveld Refinement: If the crystal structure is known, Rietveld refinement can be used to refine the structural model against the powder data, providing more detailed information and quantifying phase composition in mixtures.[10][11]

Trustworthiness: The Self-Validating System

A determined crystal structure is a scientific model and must be rigorously validated. Poor data quality or incorrect modeling can lead to erroneous structures.[9][12]

1. Validation During Refinement:

  • R-factors: The residual factor (R1) should typically be < 5% for high-quality small molecule structures. The weighted residual factor (wR2) will be higher but should also be minimized.

  • Goodness-of-Fit (GoF): This value should be close to 1.0, indicating that the model accurately fits the data.

  • Residual Electron Density: The final difference Fourier map should be largely featureless, with no significant peaks or holes, indicating that all atoms have been accounted for.

2. Post-Refinement Validation:

  • checkCIF: The final Crystallographic Information File (CIF) must be submitted to the International Union of Crystallography's checkCIF service.[13] This program performs hundreds of geometric and crystallographic checks and generates a report with alerts (A, B, C, G) that highlight potential issues. All alerts must be investigated and either resolved or justified.

  • Database Comparison: The determined molecular geometry (bond lengths, angles) should be compared with average values for similar fragments in the Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures.[14][15][16][17] This helps to confirm that the refined structure is chemically sensible.

  • Displacement Parameters (Ellipsoids): Atomic displacement parameters should be reasonable. Non-positive definite ellipsoids or unusually large/small ellipsoids can indicate disorder or incorrect atom type assignment.

Corroboration with Complementary Techniques

XRD provides the solid-state architecture, but this data should exist in harmony with data from other analytical techniques. Discrepancies signal a problem that must be resolved.

  • Mass Spectrometry (MS): This is the first and most fundamental check. MS provides the accurate mass of the molecule, confirming its elemental composition.[18][19][20] The molecular formula in the crystal structure must match the mass confirmed by MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining molecular structure in solution.[21][22] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments confirm the covalent bonding framework (the 2D structure).[23][24] This connectivity must be identical to that found in the 3D crystal structure from XRD.

Hypothetical Data Summary

A successful SCXRD analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol dihydrochloride would yield a data table similar to this:

ParameterValue
Chemical Formula C₁₀H₂₄N₂O²⁺ · 2Cl⁻
Formula Weight 259.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 10.123(4), 8.456(2), 16.789(5)
α, γ (°) 90
β (°) 98.76(1)
Volume (ų) 1421.3(7)
Z 4
Density (calc) (g/cm³) 1.213
Final R1 [I > 2σ(I)] 0.0351
wR2 (all data) 0.0894
Goodness-of-Fit (GoF) 1.054

Conclusion

The determination of the crystal structure of 2-(1-Isobutylpiperazin-2-yl)ethanol is a multi-faceted process that relies on the strategic application of X-ray diffraction techniques. Single-crystal XRD stands as the definitive method for elucidating the precise three-dimensional atomic arrangement, providing an invaluable foundation for understanding the molecule's properties. X-ray powder diffraction serves as the essential, high-throughput tool for quality control, ensuring that the bulk API consistently reflects the validated single-crystal structure. By integrating these powerful diffraction methods with rigorous validation protocols and corroborative data from techniques like MS and NMR, researchers can establish a complete and trustworthy structural characterization, a critical milestone in the journey of drug development.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Vertex AI Search.
  • Cambridge Crystallographic Data Centre - Wikipedia . Wikipedia. [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy . SK pharmteco. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management . Coriolis Pharma. [Link]

  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development . InfinixBio. [Link]

  • How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development . LCGC International. [Link]

  • CCDC – Cambridge Crystallographic Data Centre - SERC@IISc . Indian Institute of Science. [Link]

  • Validation of Experimental Crystal Structures . CCDC. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) | Request PDF . ResearchGate. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . OMICS International. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC . DATACC. [Link]

  • Validation of Experimental Crystal Structures | CCDC . CCDC. [Link]

  • CCDC | Chemistry World . Chemistry World. [Link]

  • Structure validation in chemical crystallography - PMC . NIH. [Link]

  • APEX Software | Bruker . Bruker. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds . AZoLifeSciences. [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations . IUCr Journals. [Link]

  • NMR characterization of small and large molecules . ResolveMass Laboratories Inc. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University Sites. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube . YouTube. [Link]

  • X-ray Powder Diffraction (XRPD) - Improved Pharma . Improved Pharma. [Link]

  • Structure validation - Wikipedia . Wikipedia. [Link]

  • Crystallography Software - RCSB PDB . RCSB PDB. [Link]

  • FullProf Suite . FullProf Suite. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction . International Centre for Diffraction Data. [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving . American Pharmaceutical Review. [Link]

  • Profex – Open Source XRD and Rietveld Refinement . Profex. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications . Pharmaceutical Technology. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC . NIH. [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine . SAGE Journals. [Link]

  • PrimeX | Schrödinger . Schrödinger. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . ResearchGate. [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC . NIH. [Link]

  • x Ray crystallography - PMC . NIH. [Link]

  • X-ray diffraction and structure analysis Introduction . Charles University. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction . University of the Basque Country. [Link]

  • Structural analysis by X-ray Diffraction . Research Publish Journals. [Link]

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Comparative Guide: UV-Vis Absorption Spectra of Substituted Piperazine Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of substituted piperazine ethanols, focusing on 1-(2-hydroxyethyl)piperazine (HEP) and its functional derivatives.

Executive Summary

Substituted piperazine ethanols are critical intermediates in pharmaceutical synthesis and CO


 capture technologies.[1] Their UV-Vis spectral performance is defined by a sharp dichotomy:
  • High Purity Aliphatic Derivatives (e.g., HEP): Exhibit negligible absorption above 220 nm.[1][2] Their "performance" is measured by optical transparency and the absence of peaks in the 250–350 nm region.[1]

  • Aromatic/Conjugated Derivatives & Degradants: Display distinct absorption bands (250–450 nm) driven by

    
     and 
    
    
    
    transitions.[1][2]

This guide compares these spectral profiles to enable researchers to validate purity, monitor reaction progress, and detect oxidative degradation.[1]

Part 1: Spectral Characteristics & Comparative Analysis[1]

The Baseline: 1-(2-Hydroxyethyl)piperazine (HEP)

Pure HEP (


) lacks a conjugated 

-system.[2] Its absorption is limited to high-energy

transitions from the nitrogen lone pairs.[1]
  • 
    :  < 200 nm (Vacuum UV).[2]
    
  • UV Cutoff (1 AU): ~210–220 nm in aqueous solution.[1][2]

  • Diagnostic Value: A "clean" spectrum for HEP is a flat baseline from 250 nm to 800 nm.[1][2] Any peaks in this region indicate contamination (e.g., transition metals, oxidation products).[1]

Substituent Effects on Absorption

The addition of functional groups dramatically alters the spectral landscape.[1] The table below compares HEP with key derivatives and degradation products.

Table 1: Comparative UV-Vis Data for Piperazine Ethanol Derivatives

Compound ClassRepresentative StructurePrimary Transition

(nm)

(

)
Diagnostic Note
Aliphatic 1-(2-Hydroxyethyl)piperazine (HEP)

< 200N/A (>220 nm)Transparent baseline.[2]
Aromatic 1-Phenylpiperazine derivatives

240–2905,000–15,000Strong "B-band" absorption from benzene ring.[1][2]
Degradant Oxidized HEP (e.g., Nitrosamines/Amides)

320 VariableCritical Marker: Indicates oxidative degradation in CO

capture solvents.[1][2]
Complex HEP-Iodine Charge Transfer CT Band360–380~20,000Used for colorimetric quantification.[1][2]
Structural Logic & Electronic Transitions

The following diagram illustrates how structural modifications shift the absorption mechanism from the vacuum UV (HEP) into the near-UV/Visible range (Derivatives).

SpectralShift HEP Pure HEP (Aliphatic Amine) Trans1 n -> sigma* (High Energy) HEP->Trans1 Aryl Aryl-Substituted (e.g., Phenyl-HEP) Result1 Transparent (>220 nm) Trans1->Result1 Trans2 pi -> pi* (Conjugation) Aryl->Trans2 Degradant Oxidative Degradation (e.g., Amides/Imines) Result2 UV Active (240-290 nm) Trans2->Result2 Trans3 n -> pi* (Carbonyl/Nitro) Degradant->Trans3 Result3 Impurity Peak (320 nm) Trans3->Result3

Figure 1: Mechanism of spectral shift in piperazine derivatives.

Part 2: Experimental Protocols

Protocol A: Stability Monitoring (The "320 nm" Test)

Objective: Detect oxidative degradation of HEP in industrial solvents (e.g., CO


 scrubbers) or pharmaceutical raw materials.[2]
Principle:  Pure HEP is transparent at 320 nm.[1][2] The formation of amides, nitrosamines, or conjugated imines creates a broad absorbance band centered at 320 nm.[1]

Reagents:

  • Deionized Water (HPLC Grade).[1][2]

  • Sample: HEP solution (neat or diluted).[1][2]

Workflow:

  • Baseline Correction: Fill a quartz cuvette (1 cm pathlength) with HPLC-grade water. Run a baseline correction from 200–600 nm.[1]

  • Sample Preparation:

    • For Raw Material: Dissolve 100 mg HEP in 10 mL water (1% w/v).

    • For Process Solvent: Filter the solvent through a 0.45 µm PTFE filter to remove particulates.[1] Dilute 1:10 with water if the solution is viscous.[1]

  • Measurement: Scan the sample from 200 to 600 nm.

  • Analysis:

    • Pass: Absorbance at 320 nm < 0.05 AU.

    • Fail: Distinct peak or shoulder at 320 nm (indicates oxidation).[1][2]

Protocol B: Quantitative Determination via Charge Transfer

Objective: Quantify HEP concentration when direct UV detection is impossible due to lack of chromophores.[1] Principle: Piperazines act as electron donors (n-donors) reacting with electron acceptors (e.g., Iodine, Chloranil) to form highly colored Charge Transfer (CT) complexes.[2]

Reagents:

  • Acceptor Solution: 0.1% (w/v) Iodine (

    
    ) in Chloroform or Dichloromethane.[2]
    
  • Solvent: Chloroform (spectroscopic grade).[1][2]

Workflow:

  • Preparation: Prepare a stock solution of the HEP sample in chloroform.

  • Complexation: Mix 1.0 mL of HEP solution with 1.0 mL of Iodine acceptor solution in a volumetric flask. Dilute to 10 mL with chloroform.

  • Incubation: Allow to stand at 25°C for 5 minutes to ensure equilibrium.

  • Measurement: Measure absorbance at 365 nm (or determined

    
     for the specific complex).
    
  • Quantification: Calculate concentration using a standard curve prepared with known HEP standards (

    
    ).
    

Part 3: Application Logic & Troubleshooting

The following decision tree guides the selection of the correct spectroscopic method based on the analytical need.

Workflow Start Select Analytical Goal Decision1 Is the molecule Aryl-substituted? Start->Decision1 Yes1 Use Direct UV (240-280 nm) Decision1->Yes1 Yes No1 Is the goal Impurity/Stability? Decision1->No1 No Yes2 Use Protocol A (Monitor 320 nm) No1->Yes2 Yes No2 Is the goal Quantification? No1->No2 No Yes3 Use Protocol B (Charge Transfer) No2->Yes3 Yes

Figure 2: Analytical method selection strategy.

Troubleshooting Common Issues
  • High Background < 220 nm: Likely due to solvent cutoff.[1][2] Ensure water or methanol is HPLC grade.[1] Avoid Acetone or Ethyl Acetate as solvents.[1]

  • Shift in

    
    :  pH dependent. Protonation of the piperazine nitrogens (pKa ~9.8 and ~5.[1]6) eliminates the 
    
    
    
    transitions and can break charge-transfer complexes.[1] Always buffer samples if pH is variable.

References

  • Freeman, S. A., & Rochelle, G. T. (2012).[1] Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.[1][3][4] Industrial & Engineering Chemistry Research. Link[2]

    • Establishes the degradation products of piperazine and their detection.
  • Closmann, F., et al. (2022).[1][5] Pilot Testing of Mitigation Methods for Piperazine Oxidation.[1][5] SSRN.[1][5] Link

    • Identifies the 320 nm UV absorbance band as a critical marker for piperazine degrad
  • National Institute of Standards and Technology (NIST). (2025).[1][2] Piperazine, 1-(2-hydroxyethyl)- UV/Visible Spectrum.[6] NIST Chemistry WebBook.[1][7] Link

    • Source for physical properties and spectral data of the parent compound.[1][2]

  • Issa, Y. M., et al. (2002).[1] Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Scientia Pharmaceutica. Link

    • Provides the methodology for charge-transfer complex

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.